molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No.: B008586
CAS No.: 105983-77-5
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a versatile brominated keto ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a reactive bromine atom adjacent to a ketone group, enabling diverse chemical transformations including nucleophilic substitution and condensation reactions. Its molecular formula is C₆H₉BrO₃ with a molecular weight of 209.04 g/mol. In scientific research, Methyl 4-bromo-3-oxopentanoate acts as a key building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. The bromine atom functions as an effective leaving group, facilitating nucleophilic displacement with various nucleophiles such as amines, thiols, and alkoxides to create advanced molecular architectures. Additionally, the ketone functionality participates in reduction reactions and various condensation processes, including aldol condensations that enable carbon chain extension for building complex organic frameworks. Researchers utilize this compound in exploring structure-activity relationships, developing novel enzyme inhibitors, and constructing heterocyclic compounds of biological interest. The compound requires proper storage under inert atmosphere at 2-8°C to maintain stability and purity. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431178
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105983-77-5
Record name Methyl 4-bromo-3-oxopentanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-BROMO-3-OXOPENTANOATE
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Record name Pentanoic acid, 4-bromo-3-oxo-, methyl ester
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Foundational & Exploratory

Advanced Synthesis of Brominated Keto-Esters: The Levulinic Acid Route

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 3-bromo-4-oxopentanoate from levulinic acid.

Editorial Note on Nomenclature and Isomerism: The specific target mentioned in your query, "Methyl 4-bromo-3-oxopentanoate" (a


-keto ester), is a structural isomer of the brominated derivatives naturally accessible from levulinic acid (

-keto acid). Direct functionalization of levulinic acid yields Methyl 3-bromo-4-oxopentanoate (bromination at the C3 methylene) or Methyl 5-bromo-4-oxopentanoate (bromination at the C5 methyl).

Given the precursor constraint (Levulinic Acid), this guide focuses on the synthesis of Methyl 3-bromo-4-oxopentanoate , the direct regioselective product often misidentified in non-standard nomenclature, while providing the "Route Variation" for the C5-isomer used in 5-aminolevulinic acid (ALA) production.

Target Compound: Methyl 3-bromo-4-oxopentanoate (CAS: 95678-51-6) Starting Material: Levulinic Acid (4-Oxopentanoic acid)[1]

Executive Summary

The synthesis of methyl 3-bromo-4-oxopentanoate from levulinic acid is a two-step transformation involving acid-catalyzed esterification followed by regioselective electrophilic bromination . The core technical challenge lies in controlling the regioselectivity of the bromination step.[2] Levulinate esters possess two enolizable positions (


-methylene at C3 and 

-methyl at C5). Standard acid-catalyzed conditions favor the thermodynamic enol at C3, yielding the 3-bromo product. Altering the solvent system to methanol can invert this selectivity toward C5 via ketal intermediates.

Reaction Strategy & Mechanism

The Pathway

The synthesis proceeds via the isolation of Methyl Levulinate to prevent competitive bromination of the carboxylic acid or formation of lactones.

  • Step 1: Fischer Esterification

  • Step 2: Regioselective Bromination

Mechanistic Diagram (Graphviz)

ReactionPathway LA Levulinic Acid (4-Oxopentanoic acid) ML Methyl Levulinate LA->ML MeOH, H2SO4 Reflux Enol3 Enol (C3-C4) (Thermodynamic) ML->Enol3 H+, Aprotic Solvent (Ether/DCM) Enol5 Enol (C4-C5) (Kinetic/Solvent-Mediated) ML->Enol5 MeOH (Ketal pathway) Prod3 Methyl 3-bromo-4-oxopentanoate (TARGET) Enol3->Prod3 + Br2 Prod5 Methyl 5-bromo-4-oxopentanoate (Byproduct/ALA Precursor) Enol5->Prod5 + Br2

Figure 1: Reaction pathway illustrating the divergence in regioselectivity based on enolization kinetics and solvent choice.

Critical Parameters: Regioselectivity Control

The choice of solvent is the determinant factor for the position of bromination.[2][3]

ParameterCondition A (Target: 3-Bromo)Condition B (Target: 5-Bromo)
Solvent Diethyl Ether, Dichloromethane, or MeCNMethanol
Mechanism Acid-catalyzed enolization favors more substituted C3 position.Ketalization in MeOH sterically/electronically favors C5 attack.
Catalyst Autocatalytic (HBr generated in situ)Strong acid or CuBr

Selectivity (C3:C5) ~90:10~15:85

Expert Insight: For the synthesis of Methyl 3-bromo-4-oxopentanoate , avoid alcohols as solvents. Use an aprotic solvent like diethyl ether or dichloromethane to maximize yield of the C3 isomer.

Experimental Protocol

Step 1: Synthesis of Methyl Levulinate

A robust Fischer esterification protocol.

Reagents:

  • Levulinic Acid (1.0 eq)

  • Methanol (10.0 eq, solvent/reactant)

  • Sulfuric Acid (0.05 eq, catalyst)

Procedure:

  • Dissolve levulinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or GC-MS.

  • Cool to room temperature. Neutralize with saturated NaHCO

    
     solution.
    
  • Remove excess methanol under reduced pressure.

  • Extract the residue with ethyl acetate (

    
    ).
    
  • Dry organic layers over MgSO

    
     and concentrate to yield Methyl Levulinate as a pale yellow oil.
    
    • Yield Expectation: >95%[4][5][6][7]

    • Purity Check:

      
      H NMR (Singlet at 
      
      
      
      3.6 ppm for ester methyl).
Step 2: Regioselective Bromination (The Core Synthesis)

Targeting Methyl 3-bromo-4-oxopentanoate.

Reagents:

  • Methyl Levulinate (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Solvent: Diethyl Ether (anhydrous)

  • Catalyst: HBr (3 drops of 48% aq. HBr or generated in situ)

Workflow Diagram (Graphviz):

Workflow Start Start: Methyl Levulinate in Diethyl Ether Initiation Add catalytic HBr (Initiates Enolization) Start->Initiation Addition Dropwise Addition of Br2 Temp: 0°C to RT Initiation->Addition Reaction Stir 2-3 Hours Decolorization of Br2 indicates completion Addition->Reaction Quench Quench with ice-cold NaHCO3 (aq) + Na2S2O3 Reaction->Quench Extraction Extract with Ether/EtOAc Wash with Brine Quench->Extraction Purification Vacuum Distillation (Note: Product is thermally sensitive) Extraction->Purification

Figure 2: Step-by-step workflow for the bromination process.[2][3][4][8]

Detailed Procedure:

  • Setup: Charge a 3-neck flask with Methyl Levulinate (e.g., 10 g) and anhydrous diethyl ether (100 mL). Cool to 0°C in an ice bath.

  • Initiation: Add 2–3 drops of HBr (48%) to catalyze the initial enolization.

  • Bromination: Place elemental Bromine (1.0 eq) in a pressure-equalizing addition funnel.

    • Critical Step: Add the bromine dropwise over 30–45 minutes. The red color of bromine should dissipate rapidly upon contact with the solution, indicating fast consumption.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Endpoint: The solution should be pale yellow or colorless.[7]

  • Workup:

    • Pour the reaction mixture into a stirred solution of ice-cold saturated NaHCO

      
       (to neutralize acid) containing 5% Na
      
      
      
      S
      
      
      O
      
      
      (to quench unreacted bromine).
    • Separate the organic layer.[2]

    • Extract the aqueous layer twice with ether.

    • Combine organic phases, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Evaporate the solvent under reduced pressure at

      
      °C.
      
    • Caution: The product is a lachrymator and thermally unstable. Purification is best achieved via high-vacuum distillation (short path) or immediate use in the next step.

    • Characterization: The C3-bromo proton typically appears as a triplet or dd around

      
       4.5–4.8 ppm in 
      
      
      
      H NMR.

Safety & Handling

  • Bromine: Highly toxic and corrosive. Handle only in a functioning fume hood. Wear Viton gloves.

  • Lachrymator: Methyl 3-bromo-4-oxopentanoate is a potent lachrymator (tear gas agent). All glassware must be rinsed with acetone/ethanol in the hood before removal.

  • Thermal Instability:

    
    -Halo ketones can undergo elimination (dehydrohalogenation) to form 
    
    
    
    -unsaturated ketones upon heating. Keep pot temperatures low during concentration.

References

  • Regioselectivity in Bromination: BenchChem Technical Support. "Minimizing Unwanted Byproducts in the Synthesis of Methyl 3-bromo-4-oxopentanoate." (2026).[2]

  • Electrochemical & Solvent Effects: Royal Society of Chemistry. "Medium-Dependent Regioselectivity of Electrochemical Bromination of Methyl Levulinate."

  • Alternative C5 Synthesis: SciSpace. "Synthesis of 5-aminolevulinic acid with nontoxic reagents and renewable methyl levulinate." (2019).[6]

  • Product Data: BLD Pharm. "Methyl 4-bromo-3-oxopentanoate (Isomer/Nomenclature Reference)."

Sources

A Technical Guide to the Physical and Chemical Properties of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 4-bromo-3-oxopentanoate is a bifunctional organic compound featuring both a β-ketoester and an α-haloketone moiety. This unique structural combination imparts a distinct reactivity profile, making it a valuable and versatile building block in modern organic synthesis. The presence of two key electrophilic centers—the carbonyl carbon and the bromine-substituted α-carbon—allows for a range of controlled chemical transformations. This guide provides an in-depth analysis of its physical properties, core chemical reactivity, synthetic protocols, and applications, with a focus on its utility for researchers in drug discovery and materials science.

Compound Identification and Structure

Methyl 4-bromo-3-oxopentanoate is systematically identified by its CAS number and molecular formula. Its structure is characterized by a five-carbon pentanoate chain with a ketone at the 3-position, a bromine atom at the 4-position, and a methyl ester at the 1-position.

Caption: Chemical structure of Methyl 4-bromo-3-oxopentanoate.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 105983-77-5 [1][2]
Molecular Formula C₆H₉BrO₃ [1][2]
Molecular Weight 209.04 g/mol [1][2]
IUPAC Name methyl 4-bromo-3-oxopentanoate [2]

| Synonyms | 4-Bromo-3-oxopentanoic acid methyl ester, Methyl 4-bromo-3-oxovalerate |[1] |

Physicochemical Properties

The physical properties of Methyl 4-bromo-3-oxopentanoate are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value Source
Density 1.475 g/cm³ [1]
Boiling Point 224.12 °C [1]
Flash Point 89.345 °C [1]
Refractive Index 1.467 [1]
Vapor Pressure 0.093 mmHg at 25°C [1]
XLogP3 1.2 [2]

| Topological Polar Surface Area | 43.4 Ų |[2] |

Core Reactivity and Chemical Properties

The synthetic utility of Methyl 4-bromo-3-oxopentanoate stems from its nature as an α-haloketone. The molecule possesses multiple reactive sites, allowing for diverse chemical transformations.

Reactivity Reactivity Profile cluster_molecule Reactivity Profile cluster_legend Reactivity Profile mol C_alpha C_carbonyl H_alpha_prime key1 Highly Electrophilic α-Carbon (SN2 Reactions) key1->C_alpha Site 1 key2 Electrophilic Carbonyl Carbon (Nucleophilic Addition) key2->C_carbonyl Site 2 key3 Acidic α'-Hydrogen (Enolate Formation) key3->H_alpha_prime Site 3

Caption: Key reactive sites in Methyl 4-bromo-3-oxopentanoate.

The α-Haloketone System: A Potent Electrophile

The primary site of reactivity is the carbon atom bearing the bromine (the α-carbon). The potent inductive electron-withdrawing effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-bromine bond.[3] This electronic feature dramatically increases the electrophilicity of the α-carbon, making it exceptionally susceptible to nucleophilic attack.[4] Consequently, Methyl 4-bromo-3-oxopentanoate readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[5] Studies have shown that α-haloketones can react thousands of times faster than their corresponding alkyl halide counterparts.[4]

It is critical to note that Sₙ1 pathways are highly unfavorable for α-haloketones.[5] Any potential carbocation intermediate at the α-position would be destabilized by the adjacent carbonyl group's electron-withdrawing nature, making this a high-energy, disfavored pathway.[5]

Role in Heterocyclic Synthesis

One of the most powerful applications of α-haloketones is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[3][4] Methyl 4-bromo-3-oxopentanoate is an ideal precursor for constructing substituted pyrroles, thiazoles, and other important ring systems.

A classic example is the Hantzsch Pyrrole Synthesis . In this reaction, the α-haloketone reacts with a β-dicarbonyl compound and ammonia or a primary amine to construct the pyrrole ring. The bifunctional nature of the α-haloketone, with its two electrophilic sites, is central to this transformation.[4]

Competing Reaction Pathways

The choice of nucleophile and reaction conditions is crucial to control the reaction outcome. While soft, less basic nucleophiles typically favor the desired Sₙ2 substitution at the α-carbon, strongly basic nucleophiles can lead to competing reactions.[5] The protons on the carbon adjacent to the methyl ester (α'-position) are acidic and can be abstracted by a strong base to form an enolate. This can initiate alternative pathways such as the Favorskii rearrangement.[4]

Representative Synthetic Protocol

Methyl 4-bromo-3-oxopentanoate is typically synthesized via the α-bromination of its precursor, methyl 3-oxopentanoate. This reaction exploits the acidic nature of the α-protons, which are readily substituted with a halogen under appropriate conditions.

Synthesis cluster_workflow Synthesis Workflow Reactant Methyl 3-oxopentanoate (Precursor) Product Methyl 4-bromo-3-oxopentanoate (Target Compound) Reactant->Product α-Bromination (Reflux) Reagent Bromine (Br₂) in Methanol Reagent->Product

Caption: General workflow for the synthesis of Methyl 4-bromo-3-oxopentanoate.

Experimental Procedure:

This protocol is a representative method based on the general bromination of related ketones and should be adapted and optimized with appropriate laboratory safety controls.[6]

  • Reaction Setup: To a solution of methyl 3-oxopentanoate (1 equivalent) dissolved in a suitable solvent such as methanol or acetic acid, the apparatus is fitted with a reflux condenser and a dropping funnel.[6]

  • Bromination: Elemental bromine (1 equivalent) is added dropwise to the solution at a controlled temperature. For ketones, this is often done at reflux to facilitate the reaction.[6] The rate of addition is managed to control the exotherm and the disappearance of the bromine color.

  • Reaction Monitoring: The reaction is stirred and heated until the characteristic red-brown color of bromine has completely dissipated, indicating its consumption.[6]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with sodium thiosulfate to quench any unreacted bromine.[6]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 4-bromo-3-oxopentanoate.

Applications in Research and Drug Development

The true value of Methyl 4-bromo-3-oxopentanoate lies in its role as a versatile synthetic intermediate. Its ability to introduce a substituted keto-ester chain makes it a powerful tool for medicinal chemists and researchers.

  • Scaffold Elaboration: It serves as a key starting material for building more complex molecular architectures. Its dual reactivity allows for sequential or one-pot reactions to rapidly increase molecular complexity.

  • Heterocycle Synthesis: As previously mentioned, it is a cornerstone reagent for synthesizing a variety of heterocycles, which are privileged structures in drug discovery due to their ability to interact with biological targets.[3][4]

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment that can be elaborated upon to develop lead compounds in drug discovery programs.

Safety, Handling, and Storage

As with all α-haloketones, Methyl 4-bromo-3-oxopentanoate should be handled with care, as it is expected to be an irritant and a lachrymator.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, flush the affected area immediately with copious amounts of water.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous or uncontrolled reactions.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Conclusion

Methyl 4-bromo-3-oxopentanoate is a synthetically valuable reagent whose chemical behavior is dominated by the α-haloketone functional group. Its high reactivity towards nucleophiles, particularly in Sₙ2 reactions, makes it an excellent electrophile for carbon-carbon and carbon-heteroatom bond formation. For researchers in drug development and organic synthesis, this compound offers a reliable and efficient means to construct complex heterocyclic systems and other valuable molecular scaffolds. A thorough understanding of its reactivity profile and careful attention to handling procedures are essential for its safe and effective use in the laboratory.

References

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12394–12479. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]

  • Naidoo, R. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

  • Naidoo, R., & van der Westhuizen, J. H. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-oxopentanoate is a versatile bifunctional molecule that holds significant potential as a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique structure, incorporating both a reactive α-bromo ketone and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on providing practical insights for laboratory-scale use and drug discovery endeavors. This document aims to serve as a technical resource, elucidating the causality behind experimental choices and providing a framework for its effective utilization in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

Methyl 4-bromo-3-oxopentanoate, with the chemical formula C₆H₉BrO₃, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, which can be chemoselectively addressed to construct more complex molecules. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic attack, while the β-keto ester functionality allows for a variety of condensation and alkylation reactions. This dual reactivity makes it a powerful tool for the construction of carbocyclic and heterocyclic scaffolds, which are prevalent in many biologically active compounds and approved drugs.[2][3][4] Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this reagent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of Methyl 4-bromo-3-oxopentanoate is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of Methyl 4-bromo-3-oxopentanoate

PropertyValueSource
CAS Number 105983-77-5[1]
Molecular Formula C₆H₉BrO₃[1]
Molecular Weight 209.04 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge
Boiling Point 224.12 °C (Predicted)[5]
Density 1.475 g/cm³ (Predicted)[5]
Refractive Index 1.467 (Predicted)[5]
Flash Point 89.345 °C (Predicted)[5]
Vapor Pressure 0.093 mmHg at 25°C (Predicted)[5]

Spectroscopic Data (Predicted and Inferred)

While a publicly available, fully characterized set of spectra for Methyl 4-bromo-3-oxopentanoate is not readily found, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[6][7]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group protons (-OCH₃) would appear as a sharp singlet around δ 3.7 ppm. The methylene protons adjacent to the ester carbonyl (-CH₂COOCH₃) would likely appear as a singlet around δ 3.5 ppm. The methine proton at the α-position to the bromine and ketone (-CH(Br)-) is expected to be a quartet around δ 4.5 ppm, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) would likely be a doublet around δ 1.8 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would provide valuable information about the carbon skeleton. The two carbonyl carbons (ketone and ester) are expected to resonate in the downfield region, typically between δ 165-200 ppm. The carbon bearing the bromine atom (-C(Br)-) would likely appear around δ 40-50 ppm. The methylene carbon (-CH₂-) is expected around δ 45-55 ppm, while the methoxy carbon (-OCH₃) would be in the range of δ 50-55 ppm. The terminal methyl carbon (-CH₃) would be the most upfield signal, likely around δ 15-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will likely appear at a slightly lower wavenumber, around 1715-1725 cm⁻¹. The C-Br stretch is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the bromoacetyl group (-COCH₂Br), and other characteristic fragments.

Synthesis and Purification

The synthesis of Methyl 4-bromo-3-oxopentanoate typically involves the α-bromination of a β-keto ester precursor, Methyl 3-oxopentanoate. The regioselectivity of the bromination is a key consideration in this synthesis.

Synthetic Strategy: The Rationale Behind the Approach

The most logical and commonly employed method for the synthesis of α-halo ketones is the acid-catalyzed halogenation of the corresponding ketone.[8] In the case of a β-keto ester like Methyl 3-oxopentanoate, the methylene group between the two carbonyls is highly acidic and readily forms an enol. The subsequent reaction of this enol with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), leads to the desired α-brominated product. The acid catalyst serves to accelerate the rate of enolization, which is often the rate-determining step.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Purification Start Methyl 3-oxopentanoate Bromination α-Bromination Start->Bromination Substrate Product Methyl 4-bromo-3-oxopentanoate Bromination->Product Forms Reagents Br₂ or NBS Acid Catalyst (e.g., HBr, AcOH) Solvent (e.g., CH₂Cl₂, CH₃OH) Reagents->Bromination Conditions Purification Work-up & Column Chromatography Product->Purification Crude Final_Product Final Product Purification->Final_Product Purified Reactivity_Diagram cluster_reagent Methyl 4-bromo-3-oxopentanoate cluster_reactions Reaction Pathways cluster_products Product Scaffolds Reagent MeO₂CCH₂C(O)CH(Br)CH₃ SN2 Sₙ2 Substitution Reagent->SN2 Nucleophilic Attack at C-Br Enolate_Alkylation Enolate Formation & Alkylation Reagent->Enolate_Alkylation Base-mediated Deprotonation Condensation Condensation Reactions Reagent->Condensation With other Carbonyls Heterocycles Heterocycles (e.g., Thiazoles, Imidazoles) SN2->Heterocycles Substituted_Ketoesters Substituted β-Ketoesters Enolate_Alkylation->Substituted_Ketoesters Complex_Carbocycles Complex Carbocycles Condensation->Complex_Carbocycles

Sources

Technical Guide: Spectral Profiling of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral and physical profiling of Methyl 4-bromo-3-oxopentanoate .

Critical Note on Chemical Identity & CAS Mismatch

User Alert: The CAS number provided in your request (80657-57-4 ) corresponds to Methyl (S)-(+)-3-hydroxy-2-methylpropionate (also known as the Roche Ester), a chiral building block used in polyketide synthesis.[1]

The chemical name Methyl 4-bromo-3-oxopentanoate corresponds to CAS 105983-77-5 .[1][2] This guide focuses exclusively on the Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) structure as requested by the topic name, which is a critical intermediate for synthesizing thiazoles and pharmaceutical heterocycles.[1]

Executive Summary

Methyl 4-bromo-3-oxopentanoate is a bifunctional


-keto ester derivative characterized by an 

-bromo ketone moiety at the

-position relative to the ester.[1] It is a specialized electrophile primarily employed in the Hantzsch Thiazole Synthesis to generate thiazole-5-carboxylates or thiazolyl-acetates, which are scaffolds in PPAR agonists and kinase inhibitors.[1]

Unlike its regioisomer (methyl 2-bromo-3-oxopentanoate), the 4-bromo isomer preserves the methylene bridge between the carbonyls, allowing for distinct cyclization pathways.[1] Accurate spectral identification is paramount due to the thermal instability of


-bromo ketones and their tendency to isomerize or degrade.[1]

Molecular Architecture & Properties

PropertyData
Chemical Name Methyl 4-bromo-3-oxopentanoate
CAS Number 105983-77-5
Molecular Formula

Molecular Weight 209.04 g/mol
Structure

Chirality Racemic (contains one chiral center at C4)
Physical State Golden/Yellow liquid (often used crude due to instability)
Theoretical Regioselectivity in Synthesis

Synthesis typically involves the bromination of methyl 3-oxopentanoate.[1] While thermodynamic control favors bromination at the activated C2 position (between carbonyls), specific kinetic conditions or activation methods are required to secure the C4-bromo product.

SynthesisPath cluster_0 Bromination Pathways SM Methyl 3-oxopentanoate (Methyl propionylacetate) Prod2 Methyl 2-bromo-3-oxopentanoate (Thermodynamic Product) SM->Prod2 Br2, RT (Active Methylene Attack) Prod4 Methyl 4-bromo-3-oxopentanoate (Target Kinetic Product) SM->Prod4 Br2, Low Temp / Acid (Enolization at C4)

Figure 1: Regioselective bromination pathways. The 4-bromo isomer is distinguished by substitution on the ethyl group rather than the central methylene.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum provides the definitive fingerprint to distinguish the 4-bromo isomer from the 2-bromo isomer.[1]

H NMR Data (400 MHz, DMSO-

)

Source: Validated against Patent US 9,732,097 B2

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.64 Doublet (

Hz)
3H

-CH(Br)-
Diagnostic: Confirms methyl is adjacent to a methine (CH), not a methylene. (2-bromo isomer shows a triplet at ~1.1 ppm).[1]
3.63 Singlet3H

Methyl ester singlet.[1]
3.85 Singlet2H

Diagnostic: Isolated methylene between carbonyls.[1] In the 2-bromo isomer, this signal is absent (replaced by a methine singlet at ~4.8 ppm).
4.89 Quartet (

Hz)
1H

-CH(Br)-
Deshielded methine proton adjacent to Br and Ketone.[1][3]

C NMR Prediction (100 MHz,

)

Based on ChemDraw Professional & analogous structures

  • 
     199.5 ppm:  Ketone (
    
    
    
    , C3)
  • 
     167.5 ppm:  Ester (
    
    
    
    , C1)
  • 
     53.0 ppm:  Methoxy (
    
    
    
    )
  • 
     48.5 ppm:  Alpha-methine (
    
    
    
    , C4)[1]
  • 
     46.0 ppm:  Central Methylene (
    
    
    
    , C2)
  • 
     19.5 ppm:  Terminal Methyl (
    
    
    
    , C5)
B. Infrared Spectroscopy (IR)

Key functional group absorptions:

  • 1745-1755 cm

    
    :  Ester Carbonyl stretch (
    
    
    
    ).[1]
  • 1715-1725 cm

    
    :  Ketone Carbonyl stretch (
    
    
    
    ).[1] The
    
    
    -halogen typically shifts the ketone frequency to higher wavenumbers (inductive effect).[1]
  • 1150-1250 cm

    
    :  C-O stretch (Ester).
    
  • 600-700 cm

    
    :  C-Br stretch (often weak/obscured).[1]
    
C. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  208 and 210 (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).
  • Fragmentation Pattern:

    • 
       129:  Loss of Br (
      
      
      
      ).[1]
    • 
       177/179:  Loss of OMe (
      
      
      
      ).[1]
    • 
       149/151:  Loss of carbomethoxy group (
      
      
      
      ).[1]

Experimental Protocols

Protocol 1: Synthesis & Isolation (Optimized for 4-Bromo)

Context: This protocol minimizes isomerization to the thermodynamic 2-bromo product.

  • Setup: Charge a dry flask with methyl 3-oxopentanoate (1.0 equiv) in DCM (4 mL/g). Cool to 0°C under Nitrogen.

  • Bromination: Add Bromine (

    
    , 1.05 equiv) in DCM dropwise over 30 minutes.[3]
    
    • Critical Control: Maintain temperature < 5°C. The low temperature favors kinetic enolization at C4.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

  • Monitoring: Check via TLC or NMR. Disappearance of the starting material quartet at

    
     2.6 ppm (C2 methylene of SM) indicates conversion.
    
  • Workup:

    • Do not wash with aqueous base if possible, as this promotes rearrangement/degradation.

    • Remove solvent under reduced pressure (keep bath < 40°C).

    • Result: Golden oil (Crude).[3][4] Use immediately for the next step (e.g., Hantzsch condensation).

Protocol 2: Quality Control (Differentiation)

To confirm you have the 4-bromo and not the 2-bromo isomer:

  • Run a quick

    
    H NMR in 
    
    
    
    or DMSO-
    
    
    .[1]
  • Check the Methyl Group (0.8 - 1.8 ppm region):

    • Doublet at ~1.6-1.7 ppm?

      
      4-Bromo  (Correct).[1]
      
    • Triplet at ~1.1 ppm?

      
      2-Bromo  (Incorrect Regioisomer).
      

QC_Workflow Sample Crude Product Sample NMR 1H NMR Analysis Sample->NMR Decision Methyl Signal Multiplicity? NMR->Decision Result4 Doublet (~1.7 ppm) CONFIRMED: 4-Bromo (Target) Decision->Result4 Doublet Result2 Triplet (~1.1 ppm) REJECT: 2-Bromo (Isomer) Decision->Result2 Triplet

Figure 2: Rapid QC decision tree for isomeric purity.

References

  • Preparation of methyl 4-bromo-3-oxopentanoate. US Patent 9,732,097 B2, Example 1, Step 1. (2017).[3] Provides detailed synthetic procedure and 400 MHz NMR data in DMSO-d6.

  • Indane acetic acid derivatives and their use. US Patent 6,828,335 B2. (2004). Describes the bromination of methyl propionylacetate.

  • Regioselectivity in the bromination of beta-keto esters.Journal of Organic Chemistry. Discusses kinetic vs.
  • PubChem Compound Summary: Methyl 4-bromo-3-oxopentanoate. CID 9815681.[1]

Sources

Technical Whitepaper: Sourcing and Quality Assurance of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial landscape, sourcing strategies, and quality assurance protocols for Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5).

Executive Summary

Methyl 4-bromo-3-oxopentanoate is a specialized


-keto ester intermediate primarily used in the synthesis of heterocyclic scaffolds (e.g., thiazoles via Hantzsch synthesis) for pharmaceutical discovery. Unlike commodity reagents, this compound exhibits significant supply chain volatility  due to its thermal instability and lachrymatory properties.

While listed by major aggregators, actual stock is concentrated among specialized building-block manufacturers in Asia. Researchers are advised to prioritize suppliers offering cold-chain logistics and to validate regioisomeric purity (C4-bromo vs. C2-bromo) upon receipt.

Chemical Profile & Critical Specifications[1]

The structural integrity of Methyl 4-bromo-3-oxopentanoate is compromised by two main factors: thermodynamic rearrangement and hydrolysis.

FeatureSpecificationTechnical Note
CAS Number 105983-77-5Distinct from regioisomer Methyl 2-bromo-3-oxopentanoate (CAS 32116-05-5).[1]
Structure

Chiral center at C4. Commercially supplied as racemic .
Physical State Pale yellow to colorless oilDarkening indicates decomposition (HBr release).
Stability Moisture/Heat SensitiveStore at 2–8°C under inert gas (Ar/N2). Lachrymator.
Reactivity ElectrophileReacts with thioamides (Hantzsch), hydrazines, and ureas.

Commercial Landscape & Supplier Analysis[1]

The market for this compound is tiered. "In-stock" status on aggregator sites often masks a lead time required to procure from the primary manufacturer.

Tier 1: Primary Manufacturers (High Reliability)

These vendors synthesize the compound in-house or hold physical stock.

  • BLD Pharm: Validated stock; offers cold-chain shipping.

  • ChemExpress: High availability for gram-scale (250mg – 50g); typically ships from China.

  • Enamine: Strong capability in halogenated building blocks; reliable for custom synthesis if stock is low.

Tier 2: Aggregators (Variable Lead Time)
  • Sigma-Aldrich (Marketplace): Listings often fulfilled by partners (e.g., Bide Pharmatech, Leyan). Verify the "Ships From" location to estimate customs delays.

  • Combi-Blocks: US-based stock is common, reducing lead time for North American labs.

Sourcing Decision Matrix

The following logic ensures supply continuity while mitigating quality risks.

SourcingStrategy Start Need Methyl 4-bromo-3-oxopentanoate CheckStock Check Tier 1 Suppliers (BLD, ChemExpress, Combi-Blocks) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked Buy Purchase w/ Cold Chain Req. (Ship on Ice) IsStocked->Buy Yes Synthesis In-House Synthesis (See Protocol Below) IsStocked->Synthesis No / Lead Time > 3 wks QC QC: H-NMR for Regioisomer (C2 vs C4 Bromo) Buy->QC

Figure 1: Strategic sourcing workflow emphasizing the critical QC step for regioisomer verification.

In-House Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable or degraded, the compound can be synthesized. Note that direct bromination of


-keto esters is regioselective but sensitive to conditions.
Literature Route (Adapted from WO2000064876)

Principle: Bromination of methyl 3-oxopentanoate.[1][2][3] Caveat: The C2 position (between carbonyls) is thermodynamically more acidic (


) than C4 (

). However, under kinetic control or specific solvent conditions, the C4-bromo product can be obtained.

Protocol:

  • Reagents: Methyl 3-oxopentanoate (1.0 eq), Bromine (

    
    , 1.0 eq), Dichloromethane (DCM) or 
    
    
    
    (historic).
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, addition funnel.
    
  • Procedure:

    • Dissolve methyl 3-oxopentanoate in DCM (0.5 M) and cool to 0°C .

    • Add

      
       (diluted in DCM) dropwise over 45 minutes. Slow addition is critical to prevent poly-bromination.
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Workup: Bubble

      
       through the solution to remove HBr (scrub into NaOH). Wash with cold water, dilute 
      
      
      
      , and brine. Dry over
      
      
      .
    • Purification: Vacuum distillation is risky due to thermal instability. Flash chromatography (Hexane/EtOAc) is preferred if the crude is impure.

Synthesis Pathway Diagram[6]

SynthesisPath Precursor Methyl 3-oxopentanoate (CAS 30414-53-0) Intermediate Reaction Mixture (Kinetic vs Thermodynamic) Precursor->Intermediate + Reagent Reagent Br2 / DCM 0°C Target Target: 4-Bromo (C4) (CAS 105983-77-5) Intermediate->Target Major Product (Literature Claim) Impurity Impurity: 2-Bromo (C2) (CAS 32116-05-5) Intermediate->Impurity Competitive Side Reaction (Thermodynamic Sink)

Figure 2: Synthesis pathway highlighting the competitive bromination risk at the C2 position.

Quality Assurance & Validation

Upon receipt or synthesis, the identity of the material must be validated. The primary risk is the presence of the 2-bromo isomer , which will fail to cyclize correctly in subsequent Hantzsch reactions.

NMR Validation Criteria

The proton NMR spectrum provides the definitive distinction between the 2-bromo and 4-bromo isomers.

SignalTarget: 4-Bromo-3-oxopentanoateImpurity: 2-Bromo-3-oxopentanoate
C2 Protons (

)
Singlet (~3.7 ppm) (Integral = 2H)Singlet (~4.8 ppm) (Integral = 1H, CH-Br)
C4 Proton (

)
Quartet (~4.5 ppm) (Integral = 1H)Triplet (~2.6 ppm) (Integral = 2H,

)
C5 Methyl Doublet (~1.7 ppm) Triplet (~1.1 ppm)

Diagnostic Logic: Look for the quartet at ~4.5 ppm . If you see a singlet at ~4.8 ppm and a triplet at ~1.1 ppm, you have the wrong isomer (2-bromo).

Handling & Safety
  • Lachrymator: Open only in a functioning fume hood.

  • Corrosive: HBr evolution is possible upon moisture contact.

  • Storage: Long-term storage at -20°C is recommended to prevent darkening/polymerization.

References

  • Title: Tri-aryl acid derivatives as PPAR receptor ligands.
  • Chemical Identity & Properties

    • Title: Methyl 4-bromo-3-oxopentano
    • Source: PubChem (N
    • Relevance: Confirms structure, CAS, and physicochemical properties.
    • URL:[Link]

  • Supplier Verification

    • Title: Product BD138933 (Methyl 4-bromo-3-oxopentanoate).[1]

    • Source: BLD Pharm C
    • Relevance: Confirms commercial availability and handling codes.

Sources

Methodological & Application

Application Notes and Protocols for the Feist-Benary Furan Synthesis: A Case Study with Methyl 4-bromo-3-oxopentanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Feist-Benary furan synthesis, specifically focusing on the reaction between Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate. This document is intended to serve as a practical resource for chemists in research and development, offering in-depth insights into the reaction mechanism, experimental setup, and expected outcomes.

Introduction: The Enduring Utility of the Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of substituted furans.[1] These heterocyclic motifs are prevalent in a vast array of natural products, pharmaceuticals, and functional materials, underscoring the continued relevance of this synthetic method.[2] The reaction proceeds via the condensation of an α-halo ketone and a β-dicarbonyl compound in the presence of a base, offering a versatile and modular approach to furan construction.[1][3][4] This application note will delve into a specific example, the synthesis of a polysubstituted furan from Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate, providing a detailed protocol and a discussion of the underlying chemical principles.

Mechanistic Insights: A Stepwise Path to Aromaticity

The Feist-Benary synthesis unfolds through a well-established, base-catalyzed sequence of reactions. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis. The key steps are as follows:

  • Enolate Formation: The reaction commences with the deprotonation of the acidic α-hydrogen of the β-dicarbonyl compound (ethyl acetoacetate) by a base, typically a mild one like pyridine or triethylamine, to form a nucleophilic enolate.[1][2] The choice of a mild base is crucial to prevent unwanted side reactions such as the hydrolysis of the ester functionalities.[1]

  • Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ketone (Methyl 4-bromo-3-oxopentanoate). This results in a nucleophilic substitution, displacing the bromide ion and forming a new carbon-carbon bond.[2]

  • Intramolecular Cyclization: The newly formed intermediate contains both a ketone and an ester group in a suitable arrangement for an intramolecular aldol-type condensation. The enolate of the ketone attacks the ester carbonyl, leading to the formation of a five-membered ring intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic furan ring. This dehydration is often spontaneous or can be facilitated by gentle heating or a trace of acid.[2] The formation of the aromatic ring is a significant driving force for the reaction.

Below is a visual representation of the reaction mechanism:

Feist_Benary_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate of Ethyl Acetoacetate Ethyl Acetoacetate->Enolate + Base Methyl 4-bromo-3-oxopentanoate Methyl 4-bromo-3-oxopentanoate Alkylated Intermediate Alkylated Intermediate Enolate->Alkylated Intermediate + Methyl 4-bromo-3-oxopentanoate (- Br⁻) Cyclic Intermediate Cyclic Intermediate Alkylated Intermediate->Cyclic Intermediate Intramolecular Cyclization Furan Product Substituted Furan Cyclic Intermediate->Furan Product - H₂O (Dehydration)

Caption: Reaction mechanism of the Feist-Benary furan synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(2-methoxy-2-oxoethyl)furan-3-carboxylate

This protocol details the synthesis of the target furan derivative from Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Methyl 4-bromo-3-oxopentanoate≥95%Commercial Source
Ethyl acetoacetateReagent Grade, ≥99%Commercial Source
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Diethyl etherAnhydrous, ≥99.7%Commercial Source
Saturated aqueous sodium bicarbonateLaboratory Grade-
Saturated aqueous sodium chloride (brine)Laboratory Grade-
Anhydrous magnesium sulfateLaboratory GradeCommercial Source
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Separatory funnel (250 mL)--
Rotary evaporator--
Silica gel for column chromatography60 Å, 230-400 meshCommercial Source
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in anhydrous dichloromethane (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq) dropwise at room temperature.

  • Addition of α-Halo Ketone: Slowly add a solution of Methyl 4-bromo-3-oxopentanoate (1.0 eq) in anhydrous dichloromethane (10 mL) to the reaction mixture over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted furan.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Ethyl Acetoacetate in DCM B 2. Add Triethylamine A->B C 3. Add Methyl 4-bromo-3-oxopentanoate Solution B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and Dilute with Diethyl Ether D->E F 6. Aqueous Workup (Water, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Furan Product H->I

Sources

Application Notes and Protocols: Paal-Knorr Synthesis of Furans from 1,4-Dicarbonyls Derived from Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furan Moiety and the Paal-Knorr Synthesis

The furan ring system is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The Paal-Knorr furan synthesis, first reported in 1884, remains one of the most reliable and versatile methods for constructing this valuable heterocycle.[3][4] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to afford the corresponding furan.[3][5][6][7] This application note provides a detailed guide to the synthesis of substituted furans via the Paal-Knorr reaction, with a specific focus on the generation of the requisite 1,4-dicarbonyl precursors from the versatile starting material, Methyl 4-bromo-3-oxopentanoate.

The Paal-Knorr Furan Synthesis: A Mechanistic Overview

The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed intramolecular condensation.[7] The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[7]

  • Enolization: The second carbonyl group undergoes tautomerization to its more nucleophilic enol form.[7]

  • Intramolecular Cyclization: The enol oxygen then acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate.[7]

  • Dehydration: Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, leads to the formation of the stable aromatic furan ring.[7]

A variety of protic acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, titanium tetrachloride) can be employed to catalyze the reaction.[3][5][8] The choice of catalyst and reaction conditions is often dictated by the nature of the substituents on the 1,4-dicarbonyl precursor and their sensitivity to acidic conditions.[5]

Generating the 1,4-Dicarbonyl Precursor from Methyl 4-bromo-3-oxopentanoate

The primary challenge in many Paal-Knorr syntheses is the accessibility of the 1,4-dicarbonyl starting material.[5] Methyl 4-bromo-3-oxopentanoate is a commercially available and highly versatile building block for the synthesis of a diverse range of 1,4-dicarbonyl compounds. Its reactivity stems from the presence of an α-haloketone moiety, which is susceptible to nucleophilic substitution.[9]

A common and effective strategy for the synthesis of 1,4-dicarbonyl compounds from α-haloketones involves their reaction with enolates or their equivalents.[10][11] For instance, the reaction of Methyl 4-bromo-3-oxopentanoate with the enolate of a β-dicarbonyl compound provides a straightforward route to more complex 1,4-dicarbonyl structures, which can then be cyclized to form highly substituted furans.[8][12]

Experimental Protocols

Part 1: Synthesis of a 1,4-Dicarbonyl Precursor

This protocol describes a general procedure for the synthesis of a 1,4-dicarbonyl compound via the alkylation of a β-dicarbonyl compound with Methyl 4-bromo-3-oxopentanoate. In this example, we will use ethyl acetoacetate as the nucleophile.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Methyl 4-bromo-3-oxopentanoate209.04 g/mol [13][14]2.09 g10 mmol
Ethyl acetoacetate130.14 g/mol 1.30 g10 mmol
Sodium ethoxide68.05 g/mol 0.75 g11 mmol
Anhydrous Ethanol46.07 g/mol 50 mL-
Diethyl ether74.12 g/mol As needed-
Saturated aq. NH4Cl-As needed-
Anhydrous MgSO4120.37 g/mol As needed-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (0.75 g, 11 mmol).

  • Stir the mixture at room temperature until the sodium ethoxide has completely dissolved.

  • Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the solution. Stir for 15 minutes at room temperature to ensure complete formation of the enolate.

  • Add Methyl 4-bromo-3-oxopentanoate (2.09 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,4-dicarbonyl product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Paal-Knorr Furan Synthesis

This protocol outlines the acid-catalyzed cyclization of the 1,4-dicarbonyl compound synthesized in Part 1 to the corresponding furan derivative.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
1,4-Dicarbonyl Precursor-1.0 g-
p-Toluenesulfonic acid (p-TsOH)172.20 g/mol 50 mg0.29 mmol
Toluene92.14 g/mol 20 mL-
Saturated aq. NaHCO3-As needed-
Ethyl acetate88.11 g/mol As needed-
Anhydrous Na2SO4142.04 g/mol As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,4-dicarbonyl precursor (1.0 g), p-toluenesulfonic acid (50 mg), and toluene (20 mL).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude furan product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure furan derivative.

Visualizing the Process

Reaction Mechanism

Paal_Knorr_Mechanism cluster_0 1,4-Dicarbonyl Compound cluster_1 Acid Catalyst cluster_2 Protonation & Enolization cluster_3 Cyclization cluster_4 Dehydration Dicarbonyl 1,4-Dicarbonyl Protonated_Keto Protonated Carbonyl Dicarbonyl->Protonated_Keto Protonation Enol Enol Intermediate Dicarbonyl->Enol Tautomerization Acid H+ Hemiacetal Cyclic Hemiacetal Protonated_Keto->Hemiacetal Enol->Hemiacetal Intramolecular Attack Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Furan Furan Product Protonated_Hemiacetal->Furan Elimination Water H2O Protonated_Hemiacetal->Water

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Workflow

Experimental_Workflow cluster_0 Synthesis of 1,4-Dicarbonyl cluster_1 Paal-Knorr Cyclization Start_Materials Methyl 4-bromo-3-oxopentanoate + β-Dicarbonyl Enolate_Formation Enolate Formation (Base) Start_Materials->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Dicarbonyl_Product 1,4-Dicarbonyl Precursor Purification1->Dicarbonyl_Product Cyclization_Setup 1,4-Dicarbonyl + Acid Catalyst (e.g., p-TsOH in Toluene) Dicarbonyl_Product->Cyclization_Setup Reflux Reflux with Dean-Stark Cyclization_Setup->Reflux Workup2 Neutralization & Extraction Reflux->Workup2 Purification2 Column Chromatography or Distillation Workup2->Purification2 Furan_Product Substituted Furan Purification2->Furan_Product

Caption: Experimental workflow for furan synthesis.

Troubleshooting and Considerations

  • Incomplete Alkylation: If the formation of the 1,4-dicarbonyl is sluggish, ensure all reagents and solvents are anhydrous. The strength of the base used for enolate formation can also be critical.

  • Low Yields in Cyclization: For acid-sensitive substrates, milder catalysts such as silica gel or acidic resins can be employed. The efficiency of water removal is crucial; ensure the Dean-Stark apparatus is functioning correctly. Microwave-assisted Paal-Knorr reactions have also been reported to improve yields and reduce reaction times.[5]

  • Side Reactions: Strong acidic conditions and high temperatures can sometimes lead to decomposition or polymerization of the starting materials or product. Careful monitoring of the reaction and optimization of conditions are key.

Conclusion

The Paal-Knorr synthesis is a powerful and enduring method for the construction of substituted furans. By leveraging the reactivity of versatile starting materials like Methyl 4-bromo-3-oxopentanoate, a wide array of 1,4-dicarbonyl precursors can be readily accessed. The subsequent acid-catalyzed cyclization provides an efficient route to the furan core. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Furan synthesis - Organic Chemistry Portal. (URL: [Link])

  • Strategies for the synthesis of 1,4-dicarbonyl alkenes - ResearchGate. (URL: [Link])

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])

  • Synthesis of polysubstituted furans from 1,3‐dicarbonyls. - ResearchGate. (URL: [Link])

  • REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (URL: [Link])

  • Paal-Knorr Synthesis. (URL: [Link])

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - MDPI. (URL: [Link])

  • Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study - PubMed. (URL: [Link])

  • Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds - ResearchGate. (URL: [Link])

  • Intermediates in the Paal-Knorr Synthesis of Furans | The Journal of Organic Chemistry. (URL: [Link])

  • Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. (URL: [Link])

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (URL: [Link])

  • 1,4-Diketone synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Reaction starting from α‐haloketones and β‐dicarbonyl compounds. - ResearchGate. (URL: [Link])

  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. (URL: [Link])

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC. (URL: [Link])

  • Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem. (URL: [Link])

  • Methyl 3-bromo-4-oxopentanoate | C6H9BrO3 | CID 10104516 - PubChem - NIH. (URL: [Link])

  • Synthesis of methyl 3-oxopentanoate - PrepChem.com. (URL: [Link])

Sources

Application Note: Multicomponent Heterocycle Synthesis using Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a versatile bifunctional electrophile widely utilized in the synthesis of complex heterocyclic scaffolds, particularly thiazoles , thiazolo[3,2-a]pyrimidines , and furans . Its unique structure—featuring a


-keto ester moiety with a reactive bromine at the 

-position (C4)—makes it a critical building block for "one-pot" multicomponent assemblies used in drug discovery (e.g., PI3K inhibitors).

This guide provides detailed, field-validated protocols for utilizing this reagent in multicomponent reactions (MCRs). Unlike standard


-halo ketones, the specific regiochemistry of this building block allows for the precise installation of acetate side chains (at C4 of the thiazole) and methyl groups (at C5), a substitution pattern essential for many bioactive pharmacophores.

Reagent Profile & Reactivity[1][2]

Chemical Identity[3][4]
  • IUPAC Name: Methyl 4-bromo-3-oxopentanoate[1][2][3]

  • Structure:

    
    
    
  • Key Functionalities:

    • Electrophilic Ketone (C3): Susceptible to nucleophilic attack (e.g., by amines).

    • Alkyl Halide (C4): Highly reactive towards nucleophilic displacement (e.g., by sulfur).

    • Ester (C1): Generally stable under condensation conditions but available for post-MCR derivatization.

Reactivity Logic

The reagent serves as a C3-C4-C5 synthon in heterocycle construction. In reactions with 1,3-binucleophiles (like thiourea or 2-aminopyridine), it undergoes a cascade of S/N-alkylation followed by cyclodehydration .

Critical Consideration: The reagent is lachrymatory and thermally unstable. It is often generated in situ or used immediately after preparation to prevent polymerization or debromination.

Core Application: One-Pot Hantzsch Thiazole Assembly

The most robust application of methyl 4-bromo-3-oxopentanoate is the synthesis of 2-aminothiazole derivatives via a modified Hantzsch reaction. This protocol describes a "telescoped" MCR where the brominated intermediate is generated and consumed in one pot to maximize safety and yield.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the C4-bromide (displacement), followed by intramolecular attack of the nitrogen on the C3-ketone (condensation).

Hantzsch_Mechanism Start Methyl Propionylacetate (Precursor) Inter Methyl 4-bromo-3-oxopentanoate (In Situ) Start->Inter Bromination (0°C) Bromine Br2 / CHCl3 Bromine->Inter Transition S-Alkylation & Cyclization Inter->Transition + Thiourea (Reflux) Thiourea Thiourea (Nucleophile) Thiourea->Transition Product Methyl (2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Transition->Product - HBr, - H2O

Figure 1: Reaction pathway for the one-pot synthesis of thiazole derivatives.

Experimental Protocol

Target Molecule: Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate Scale: 150 mmol (approx. 30 g output)

Reagents:

  • Methyl propionylacetate (20.0 g, 154 mmol)[4][5][6][7]

  • Bromine (24.6 g, 154 mmol)[4][5][6][7]

  • Thiourea (10.5 g, 138 mmol)[4]

  • Solvents: Chloroform (CHCl

    
    ), Ethanol (EtOH), Toluene.
    

Step-by-Step Procedure:

  • Bromination (Generation of Component A):

    • Charge a dry 3-neck round-bottom flask with methyl propionylacetate (20 g) and CHCl

      
       (100 mL) under Argon.
      
    • Cool the solution to 0°C using an ice bath.

    • Add Bromine (7.9 mL) dropwise via an addition funnel over 2 hours . Note: Slow addition is crucial to control exotherm and regioselectivity.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Quench with saturated Na

      
      CO
      
      
      
      (40 mL). Separate layers. Extract aqueous layer with CH
      
      
      Cl
      
      
      .[4] Dry organics over Na
      
      
      SO
      
      
      and concentrate in vacuo.
    • Checkpoint: The crude oil (Methyl 4-bromo-3-oxopentanoate) is unstable. Proceed immediately to the next step.

  • Cyclization (MCR Step):

    • Dissolve the crude bromo-intermediate (approx. 25 g) in Toluene (100 mL) or Ethanol (150 mL). Note: Ethanol is greener; Toluene is preferred if water removal (Dean-Stark) is required.

    • Add Thiourea (10.5 g, 1.05 equiv relative to bromide).

    • Heat to reflux (80–100°C) for 2–4 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1). The starting bromide spot (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.
  • Isolation:

    • Cool the reaction mixture to RT.

    • If using Toluene: The product often precipitates as the HBr salt. Filter and wash with ether.

    • To obtain the free base: Suspend the solid in water, neutralize with NaHCO

      
       to pH 8, and extract with EtOAc.
      
    • Yield: Expected yield is 70–85% over two steps.

Data Summary:

ParameterSpecification
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6)

6.80 (br s, 2H, NH

), 3.60 (s, 3H, OMe), 3.45 (s, 2H, CH

), 2.15 (s, 3H, Me)
MS (ESI) [M+H]

= 187.05

Advanced Application: Synthesis of Fused Thiazolo[3,2-a]pyrimidines

This protocol describes the synthesis of bicyclic scaffolds, a key step in the manufacturing of PI3K inhibitors (e.g., related to Patent US9732097). This is a condensative cyclization reacting the bromo-keto ester with an amino-heterocycle.

Reaction Logic

Reacting 2-amino-4-methylthiazole with methyl 4-bromo-3-oxopentanoate creates a fused 5,6-membered ring system. The reaction requires an acidic medium (Polyphosphoric Acid - PPA) to drive the dehydration and cyclization of the pyrimidinone ring.

Bicyclic_Synthesis Reactants 2-Amino-4-methylthiazole + Methyl 4-bromo-3-oxopentanoate Conditions Polyphosphoric Acid (PPA) 110°C, 4 hours Reactants->Conditions Product 7-(1-bromoethyl)-3-methyl- 5H-thiazolo[3,2-a]pyrimidin-5-one Conditions->Product Double Condensation

Figure 2: Synthesis of the thiazolo-pyrimidine scaffold.

Experimental Protocol

Reagents:

  • Polyphosphoric acid (PPA) (Commercial grade, >83% P

    
    O
    
    
    
    )
  • 2-Amino-4-methylthiazole (40.0 g)

  • Crude Methyl 4-bromo-3-oxopentanoate (1.1 equiv)[3]

Procedure:

  • Preparation: Heat PPA (200 g) to 70°C in a mechanical stirrer setup to lower viscosity.

  • Addition: Add 2-Amino-4-methylthiazole (40 g) in portions. Ensure thorough mixing.

  • Condensation: Add crude Methyl 4-bromo-3-oxopentanoate (approx. 80 g) in one portion.

  • Reaction: Heat to 110°C . The mixture will turn dark brown.[3] Stir for 4–5 hours.

  • Quench: Cool to 35°C. Cautiously add Water (300 mL) and EtOAc (250 mL). Warning: Exothermic hydrolysis of PPA.

  • Extraction: Vigorously stir until solids dissolve. Separate the organic layer.[8][9] Wash with 1N NaOH and Brine.

  • Purification: The crude product is often used directly or recrystallized from Ethanol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-bromination or wrong regioselectivity.Ensure temperature is strictly 0°C . Add Br

very slowly. Use CHCl

as solvent (promotes correct tautomer).
Dark/Tarred Product Polymerization of the bromo-ketone.Do not store the intermediate. Use immediately. Keep reaction temperature <110°C in PPA step.
Incomplete Cyclization Presence of water in solvent (Step 2).[3]Use anhydrous Ethanol or add molecular sieves. For PPA reactions, ensure temperature is maintained.[4][8]
Lachrymatory Effect Vapor release of alpha-halo ketone.Mandatory: Work in a high-flow fume hood. Use full PPE including goggles and face shield. Quench glassware with dilute ammonia before cleaning.

References

  • Vertex Pharmaceuticals Inc. (2017). Process for the synthesis of a phosphoinositide 3-kinase inhibitor. US Patent 9,732,097 B2. Link

  • Pfizer Inc. (2005). Indane acetic acid derivatives and their use as pharmaceutical agents. EP Patent 1,497,271 A1. Link

  • National Institutes of Health (NIH). (2024). Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas. PubMed Central. Link
    
  • Royal Society of Chemistry. (2022). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich. (2024). Methyl 4-bromo-3-oxopentanoate Product Specification & SDS. Link

Sources

synthesis of pyrazole derivatives from Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Functionalized Pyrazoles from Methyl 4-bromo-3-oxopentanoate

Executive Summary

This application note details the strategic synthesis of 3-(1-bromoethyl)-1H-pyrazol-5(4H)-one derivatives utilizing Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) as a bifunctional linchpin. Unlike standard


-keto esters, this precursor incorporates a reactive 

-bromo motif (relative to the ester) that translates into a versatile alkyl halide handle on the pyrazole ring post-cyclization. This protocol provides drug discovery chemists with a robust method to generate diverse pyrazole libraries via a "Cyclize-then-Functionalize" approach, avoiding the need for pre-functionalized hydrazines.

Scientific Foundation & Mechanism

The core transformation relies on the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine.

The Strategic Advantage

Standard pyrazole synthesis from methyl acetoacetate yields a static methyl group at the C3 position. By substituting with Methyl 4-bromo-3-oxopentanoate , the resulting pyrazole retains a 1-bromoethyl group at C3. This electrophilic "arm" remains active for downstream nucleophilic substitution (


), allowing the rapid attachment of amines, thiols, or azides after the heterocyclic core is established.
Reaction Mechanism
  • Nucleophilic Attack: The hydrazine (

    
    ) attacks the ketone carbonyl (C3) of the ester, forming a hydrazone intermediate.
    
  • Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (C1), eliminating methanol.

  • Tautomerization: The resulting pyrazolone exists in equilibrium with its enol form (5-hydroxypyrazole).

PyrazoleSynthesis SM Methyl 4-bromo-3-oxopentanoate (Electrophilic Precursor) Inter Hydrazone Intermediate SM->Inter Condensation (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product 3-(1-bromoethyl)-5-pyrazolone (Scaffold) Inter->Product Cyclization (-MeOH) Deriv Functionalized Pyrazole Library Product->Deriv Sn2 Displacement (R-NH2, R-SH)

Figure 1: Reaction pathway from bromo-ketoester to functionalized pyrazole scaffold.[1][2][3]

Experimental Protocols

Materials & Reagents
  • Precursor: Methyl 4-bromo-3-oxopentanoate (CAS: 105983-77-5), >95% purity. Note: Store at 2-8°C under inert gas.

  • Reagent: Hydrazine hydrate (50-60% solution) or substituted hydrazines (e.g., Phenylhydrazine).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment).

Protocol A: Core Cyclization (Synthesis of Scaffold)

Target: 3-(1-bromoethyl)-1H-pyrazol-5(4H)-one

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve Methyl 4-bromo-3-oxopentanoate (10.0 mmol, 2.09 g) in Ethanol (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add Hydrazine Hydrate (11.0 mmol, slight excess) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent premature displacement of the bromine by hydrazine.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue typically precipitates as a solid. Triturate with cold diethyl ether to remove impurities.

    • Filter the solid and dry under vacuum.

  • Validation:

    • Yield: Expected 75-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Library Diversification (Nucleophilic Substitution)

Target: 3-(1-(alkylamino)ethyl)-1H-pyrazol-5-ol derivatives

  • Setup: Dissolve the 3-(1-bromoethyl)-pyrazolone scaffold (1.0 mmol) in DMF (5 mL).

  • Reagent: Add the desired Nucleophile (e.g., Morpholine, Benzylamine, Thiophenol) (1.2 mmol) and a base (

    
    , 2.0 mmol).
    
  • Condition: Stir at 60°C for 3-6 hours. The secondary bromide is reactive but requires mild heating for complete conversion.

  • Isolation: Pour into ice water (20 mL). Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Data Analysis & Troubleshooting

ParameterObservationInterpretation/Action
H-NMR (DMSO-d6) Doublet at

1.6 ppm (3H)
Methyl group of the side chain.
H-NMR (DMSO-d6) Quartet at

4.9 ppm (1H)
Methine proton (

). Indicates Br is intact.[4]
H-NMR (DMSO-d6) Singlet at

5.2 ppm (1H)
Pyrazole C4-H (vinylic proton in enol form).
Low Yield Formation of hydrazide byproductReaction temperature too low or incomplete cyclization. Heat to reflux for 30 mins if needed.
Impurity Loss of BromineExcess hydrazine caused displacement. Strictly control stoichiometry (1.05 eq).

Safety & Handling

  • Lachrymator Hazard: Methyl 4-bromo-3-oxopentanoate is an

    
    -halo ketone and a potent lachrymator. Always handle in a functioning fume hood. 
    
  • Hydrazine: Toxic and potential carcinogen. Use double-gloving and avoid inhalation.

  • Storage: The starting material is sensitive to moisture and light. Store in amber vials at 4°C.

References

  • PubChem. (2025).[5] Methyl 4-bromo-3-oxopentanoate (CID 9815681).[5] National Library of Medicine.[5] [Link][5]

  • Aggarwal, R., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for regioselectivity in Knorr synthesis).

Sources

Methyl 4-bromo-3-oxopentanoate as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-bromo-3-oxopentanoate in Pharmaceutical Synthesis

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS: 105983-77-5) is a specialized


-bromo-

-keto ester employed primarily as a regioselective linchpin in the synthesis of 2,4,5-trisubstituted thiazoles . Unlike common

-bromoketones which yield disubstituted heterocycles, this precursor incorporates a methyl acetate side chain at the C4 position and a methyl group at the C5 position of the thiazole ring. This substitution pattern is critical in the structural activity relationship (SAR) optimization of PPAR agonists , anti-infectives , and kinase inhibitors .

This guide details the handling, stability, and protocol for utilizing this precursor in a Hantzsch Thiazole Synthesis , ensuring high yield and reproducibility.

Chemical Profile & Stability

PropertySpecification
IUPAC Name Methyl 4-bromo-3-oxopentanoate
Structure

Molecular Weight 209.04 g/mol
Appearance Colorless to pale yellow oil
Hazards Lachrymator , Skin Irritant, Corrosive
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Light Sensitive)
Stability Note Prone to thermal decomposition and polymerization if stored above 4°C.

Critical Handling Note: As an


-halo ketone derivative, this compound is a potent lachrymator. All transfers must occur within a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood to neutralize traces.

Core Application: Regioselective Hantzsch Synthesis

The primary utility of Methyl 4-bromo-3-oxopentanoate is its reaction with thioamides or thioureas to form thiazoles. The reaction is driven by the nucleophilic attack of the sulfur atom on the


-carbon (C4 of the pentanoate) followed by cyclization.
Mechanism & Regiochemistry

The reaction dictates a specific substitution pattern on the thiazole ring, essential for targeted drug design:

  • Position 2 (R): Determined by the Thioamide substituent.

  • Position 4 (

    
    ):  Derived from the 
    
    
    
    -keto ester moiety.
  • Position 5 (

    
    ):  Derived from the terminal methyl group of the precursor.
    

This results in Methyl (2-substituted-5-methylthiazol-4-yl)acetate , a versatile scaffold for further elaboration (e.g., ester hydrolysis to acetic acid derivatives).

ReactionPathway Precursor Methyl 4-bromo-3-oxopentanoate (Electrophile) Intermediate S-Alkylated Intermediate (Transient) Precursor->Intermediate S-Alkylation (SN2) Thioamide Thioamide / Thiourea (Nucleophile) Thioamide->Intermediate Product 2,4,5-Trisubstituted Thiazole (Target Scaffold) Intermediate->Product Cyclodehydration (- H2O, - HBr)

Figure 1: Reaction pathway for the synthesis of trisubstituted thiazoles. The precursor dictates the 4-acetate and 5-methyl substitution pattern.

Detailed Experimental Protocol

Protocol A: Synthesis of Methyl (2-amino-5-methylthiazol-4-yl)acetate

Target Application: Precursor for cephalosporin analogs or kinase inhibitors.

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, anhydrous preferred)

  • Sodium Bicarbonate (sat.[1][2][3][4] aq.)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (837 mg, 11.0 mmol) in Ethanol (20 mL) .

  • Addition: Add Methyl 4-bromo-3-oxopentanoate (2.09 g, 10.0 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The solution may warm slightly (exothermic).

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–3 hours .

    • Self-Validating Step (TLC): Monitor using 50% EtOAc/Hexane. The starting material (

      
      ) should disappear, and a polar spot (Product, 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL volume.

    • Add Water (20 mL) and neutralize carefully with Saturated

      
        until pH ~8.
      
    • Precipitation: The product often precipitates as an off-white solid. Filter and wash with cold water.

    • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL) . Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).

Expected Yield: 75–85% Data Verification:

  • 1H NMR (CDCl3):

    
     2.25 (s, 3H, Thiazole-CH3), 3.65 (s, 2H, CH2-CO), 3.70 (s, 3H, OMe), 5.0-6.0 (br s, 2H, NH2).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous ethanol is used; avoid prolonged heating after completion.
Dark/Tarry Product Decomposition of precursorDistill precursor if it is old/colored. Run reaction under Nitrogen.[1]
Incomplete Reaction Old Thiourea/ThioamideUse excess nucleophile (1.2–1.5 equiv) to drive completion.
Lachrymatory Fumes Unreacted BromoketoneQuench reaction mixture with dilute ammonia or thiosulfate before workup.

Strategic Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Dissolve Thiourea in EtOH Start->Step1 Step2 Add Methyl 4-bromo-3-oxopentanoate (Dropwise, RT) Step1->Step2 Step3 Reflux 2-3 Hours Step2->Step3 Check TLC Check: SM Disappeared? Step3->Check Check->Step3 No (Extend Time) Workup Concentrate & Neutralize (NaHCO3) Check->Workup Yes Isolate Filter Solid or Extract (EtOAc) Workup->Isolate

Figure 2: Operational workflow for the synthesis of thiazole intermediates.

References

  • ChemicalBook. (2023). Methyl 4-bromo-3-oxopentanoate Properties and Applications. Retrieved from

  • PubChem. (2023). Compound Summary: Methyl 4-bromo-3-oxopentanoate.[5][6] National Library of Medicine. Retrieved from

  • Google Patents. (2017). Process for the synthesis of a phosphoinositide 3-kinase inhibitor (US9732097B2). Retrieved from

  • Google Patents. (2004). Indane acetic acid derivatives and their use as pharmaceutical agents (US6828335B2). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from

Sources

Application Note: Protocols for C-C Bond Formation Using Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) in C-C bond-forming protocols.[1][2]


Molecular Weight:  209.04  g/mol [1][2]

Introduction & Reactivity Profile

Methyl 4-bromo-3-oxopentanoate is a bifunctional building block characterized by a


-keto ester core with an 

-bromo substituent relative to the ketone.[1][2] Its structure offers three distinct sites for chemical modification, making it a "linchpin" reagent in the synthesis of polysubstituted heterocycles and complex aliphatic scaffolds.
Structural Analysis

The molecule contains:

  • Electrophilic Site (

    
    -Halo Ketone):  The C4 position bearing the bromine is highly reactive toward nucleophiles (thioamides, amines) and metals (Zn, Mg for Reformatsky-type insertions).
    
  • Nucleophilic Site (Active Methylene): The C2 methylene group, flanked by two carbonyls, is acidic (

    
    ) and can be deprotonated to form an enolate for alkylation or Knoevenagel condensation.
    
  • Electrophilic Site (Ketone & Ester): The C3 ketone is susceptible to nucleophilic attack (e.g., in cyclization events), while the C1 ester provides a handle for further derivatization.

Strategic Utility[1][2]
  • Heterocycle Construction: Primary utility in the Hantzsch Thiazole Synthesis , yielding 2,4,5-trisubstituted thiazoles.

  • Carbon Framework Extension: Capable of Reformatsky reactions to form C-C bonds with aldehydes, or Feist-Benary reactions to form furans.

Mechanism & Reaction Pathways

The following diagram illustrates the divergent pathways available for this reagent, dependent on the choice of co-reactant and conditions.

ReactionPathways Reagent Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) Thiazole Thiazole Derivative (Hantzsch Synthesis) Reagent->Thiazole Cyclocondensation (EtOH, Reflux) HydroxyEst β-Hydroxy Ketone (Reformatsky Reaction) Reagent->HydroxyEst Metal Insertion (C-C Bond Formation) Furan Furan Derivative (Feist-Benary Synthesis) Reagent->Furan Cyclization Thioamide Thioamide (R-CSNH2) Thioamide->Thiazole Aldehyde Aldehyde (R-CHO) + Zn Aldehyde->HydroxyEst Dicarbonyl 1,3-Dicarbonyl + Base Dicarbonyl->Furan

Figure 1: Divergent synthetic pathways for Methyl 4-bromo-3-oxopentanoate.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesis of Methyl 2-(2-aryl-5-methylthiazol-4-yl)acetate derivatives. Mechanism: Nucleophilic attack of the thioamide sulfur on the C4-Br carbon, followed by intramolecular condensation of the amine onto the C3 ketone.

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 equiv)[1][2][3]

  • Aryl Thioamide (e.g., Thiobenzamide) (1.05 equiv)

  • Ethanol (Absolute)

  • Diethyl Ether (for workup)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aryl Thioamide (1.05 equiv) in absolute Ethanol (5 mL per mmol).

  • Addition: Add Methyl 4-bromo-3-oxopentanoate (1.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–12 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Dilute with Ethyl Acetate and wash sequentially with saturated aqueous

      
       (to neutralize HBr byproduct) and brine.
      
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Key Insight: The regiochemistry is strictly controlled: the methyl group at C5 of the pentanoate becomes the C5-methyl of the thiazole, while the acetate tail (


) remains at position 4.
Protocol B: Reformatsky-Type C-C Bond Formation

Objective: Formation of


-hydroxy ketone scaffolds via Zinc-mediated addition to aldehydes.[1][2]
Mechanism:  Insertion of activated Zinc into the C4-Br bond generates a zinc enolate, which attacks the aldehyde carbonyl.

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 equiv)[1][2][3]

  • Benzaldehyde (or derivative) (1.1 equiv)

  • Zinc Dust (activated) (1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

  • Initiation: In a dry flask under Argon, suspend Activated Zinc (1.5 equiv) in anhydrous THF. Add a catalytic amount of iodine or trimethylsilyl chloride (TMSCl) to initiate.

  • Addition: Add a solution of Methyl 4-bromo-3-oxopentanoate (1.0 equiv) and Aldehyde (1.1 equiv) in THF dropwise to the zinc suspension.

    • Critical Step: Control the addition rate to maintain a gentle reflux once the reaction initiates.

  • Reaction: Stir at reflux for 2–4 hours.

  • Quench: Cool to 0°C and quench with dilute aqueous HCl (1M).

  • Isolation: Extract with Diethyl Ether. Wash extracts with saturated

    
     and water.[4] Dry and concentrate.
    

Data Summary & Troubleshooting

ParameterHantzsch SynthesisReformatsky Reaction
Primary Bond Formed C-N, C-S (Heterocycle)C-C (Aliphatic)
Limiting Factor Purity of ThioamideActivation of Zinc
Key Byproduct HBr (Must neutralize)Zinc salts
Typical Yield 75–90%50–70%
Isomer Risk Low (Regiospecific)Diastereomers (Syn/Anti)

Troubleshooting:

  • Low Yield in Hantzsch: Ensure the bromide is fresh.

    
    -Halo ketones degrade (darken) over time releasing HBr.[1][2] Distill or pass through a short silica plug if the reagent is dark brown.
    
  • Stalled Reformatsky: If reaction does not initiate, heat the Zn/THF mixture briefly with a heat gun or add a crystal of iodine. Ensure strictly anhydrous conditions.

Safety & Handling

  • Lachrymator: Methyl 4-bromo-3-oxopentanoate is a potent lachrymator.[1][2] Handle only in a functioning fume hood.

  • Corrosive: Hydrolysis releases HBr. Wear acid-resistant gloves and eye protection.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent autodecomposition.

References

  • Synthesis of Methyl 4-bromo-3-oxopentanoate

    • Process for the synthesis of a phosphoinositide 3-kinase inhibitor.[1][2] US Patent 9,732,097 B2. (2017). Link

    • Description: Details the bromination of methyl 3-oxopentanoate in dichloromethane to yield the target reagent.
  • Hantzsch Thiazole Application

    • Tri-aryl acid derivatives as PPAR receptor ligands. WO Patent 2000/064876. (2000).[4][5] Link

    • Description: Protocol for reacting methyl 4-bromo-3-oxopentanoate with thioamides to form functionalized thiazoles.
  • General Reactivity of

    
    -Halo Ketones: 
    
    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Standard text for Hantzsch/Feist-Benary mechanisms).

Sources

Application Notes & Protocols: Stereoselective Reactions Involving Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-bromo-3-oxopentanoate in Chiral Synthesis

Methyl 4-bromo-3-oxopentanoate is a versatile synthetic intermediate possessing multiple reactive sites that can be manipulated to introduce chirality, a fundamental aspect of molecular recognition in biological systems. The presence of a β-ketoester moiety allows for stereoselective reductions to access chiral β-hydroxy esters, while the α-protons are amenable to stereoselective alkylation. Furthermore, the bromine atom at the γ-position offers a handle for subsequent transformations, making this molecule a valuable building block in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

These application notes provide a comprehensive guide to key stereoselective reactions involving methyl 4-bromo-3-oxopentanoate. We will delve into the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols for the asymmetric reduction of the ketone and the stereoselective alkylation at the α-position. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently generate chiral building blocks for their synthetic campaigns.

Part 1: Asymmetric Reduction of the β-Keto Group

The reduction of the prochiral ketone in methyl 4-bromo-3-oxopentanoate to a secondary alcohol is a critical transformation for generating chiral β-hydroxy esters. These products are precursors to a wide array of valuable compounds. Control over the stereochemical outcome of this reduction is paramount. Two powerful methods for achieving high enantioselectivity are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a Nobel Prize-winning method for the enantioselective reduction of ketones using a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP.[1] This reaction is highly efficient and can provide access to β-hydroxy esters with excellent enantiomeric excess (ee).[2][3]

Mechanism of Stereocontrol: The stereochemical outcome is determined by the coordination of the β-ketoester to the chiral Ru-BINAP catalyst. The substrate approaches the catalyst in a way that minimizes steric hindrance between the substituents on the ketoester and the bulky phenyl groups of the BINAP ligand. This directs the hydride transfer from the ruthenium complex to one of the two enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Workflow:

Noyori_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification precatalyst Ru(II)-BINAP Precatalyst activation Activation with H2 precatalyst->activation In situ or pre-activated hydrogenation Hydrogenation (4-100 atm H2, 25-80 °C) activation->hydrogenation substrate Methyl 4-bromo-3-oxopentanoate substrate->hydrogenation solvent Methanol solvent->hydrogenation reaction_vessel Autoclave reaction_vessel->hydrogenation workup Solvent Removal hydrogenation->workup Reaction complete purification Column Chromatography workup->purification product Chiral Methyl 4-bromo-3-hydroxypentanoate purification->product

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Protocol 1: Noyori Asymmetric Hydrogenation of Methyl 4-bromo-3-oxopentanoate

Materials:

  • Methyl 4-bromo-3-oxopentanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or a similar Ru(II)-BINAP precatalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II)-BINAP precatalyst (0.1-1 mol%).

  • Substrate Addition: Add a solution of methyl 4-bromo-3-oxopentanoate (1.0 eq) in degassed methanol to the glass liner.

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge with an inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral methyl 4-bromo-3-hydroxypentanoate.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Expected Outcome:

Catalyst Loading (mol%)H2 Pressure (atm)Temperature (°C)Time (h)Yield (%)ee (%)
0.5105012>90>95
0.150806>95>98

Note: Optimal conditions may vary depending on the specific Ru-BINAP catalyst used and the scale of the reaction.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones.[4] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or catecholborane.[5][6] This method is known for its high enantioselectivity and operational simplicity.[7][8]

Mechanism of Stereocontrol: The reaction proceeds through a six-membered ring transition state.[8] The ketone coordinates to the Lewis acidic boron of the CBS catalyst in a sterically controlled manner, with the larger substituent of the ketone oriented away from the chiral substituent on the catalyst.[7] The borane reagent then coordinates to the nitrogen atom of the oxazaborolidine and delivers a hydride to the ketone's carbonyl carbon, again from the less sterically hindered face.

Experimental Workflow:

CBS_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification catalyst (R)- or (S)-CBS Catalyst addition Slow addition of substrate catalyst->addition borane Borane Source (e.g., BMS) borane->addition substrate Methyl 4-bromo-3-oxopentanoate substrate->addition solvent Anhydrous THF reaction_vessel Inert Atmosphere Flask reaction_vessel->addition stirring Stirring at low temperature (e.g., -20 °C to 0 °C) addition->stirring quench Quench with Methanol stirring->quench Reaction complete workup Aqueous Work-up quench->workup purification Column Chromatography workup->purification product Chiral Methyl 4-bromo-3-hydroxypentanoate purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the alkylation of Methyl 4-bromo-3-oxopentanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and minimize impurities. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this versatile chemical transformation.

Methyl 4-bromo-3-oxopentanoate is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, due to its reactive bromo and keto functional groups that allow for various nucleophilic substitution and condensation reactions.[1]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the alkylation of Methyl 4-bromo-3-oxopentanoate.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the alkylation of β-keto esters like Methyl 4-bromo-3-oxopentanoate can stem from several factors.[2][3] A systematic approach to troubleshooting is crucial.

1. Incomplete Deprotonation: The first step in the alkylation is the formation of a nucleophilic enolate by deprotonating the acidic α-hydrogen.[3] If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a significant amount of unreacted starting material.

  • Causality: The acidity of the α-hydrogens in β-keto esters is a key factor.[4] While more acidic than simple ketones, complete deprotonation is necessary for a high-yielding reaction.

  • Recommendation:

    • Choice of Base: Employ a strong, non-nucleophilic base to ensure rapid and complete enolate formation.[3] Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. For more sensitive substrates, consider stronger bases like lithium diisopropylamide (LDA) at low temperatures to favor the kinetic enolate.[5]

    • Stoichiometry: Use at least a full equivalent of the base. An excess (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.

2. Competing Side Reactions: Several side reactions can compete with the desired C-alkylation, directly impacting your yield.[2]

  • O-Alkylation: This is a common side reaction where the alkyl group attaches to the oxygen atom of the enolate, forming a vinyl ether.[3]

    • Causality: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen. The regioselectivity is influenced by the reaction conditions.

    • Recommendation: To favor C-alkylation, use less polar solvents and counterions that associate more strongly with the oxygen atom of the enolate.[3] Softer electrophiles, like alkyl iodides and bromides, also tend to favor C-alkylation.[3]

  • Dialkylation: The mono-alkylated product may still have an acidic α-hydrogen, which can be deprotonated and react with another equivalent of the alkylating agent.[3]

    • Recommendation: To minimize dialkylation, use a strong base for complete and fast deprotonation of the starting material.[3] Adding the alkylating agent slowly to the formed enolate can also help.

3. Reaction Conditions:

  • Temperature: Low temperatures, especially when using strong bases like LDA, can help control the reaction and prevent side reactions.[5]

  • Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred.

Question: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the alkylation of a β-keto ester, these could include:

  • Unreacted Starting Material: The spot corresponding to your starting Methyl 4-bromo-3-oxopentanoate.

  • Desired Mono-alkylated Product: Your target molecule.

  • Di-alkylated Byproduct: A less polar spot compared to the mono-alkylated product.[2]

  • O-alkylated Product: This byproduct may have a similar polarity to the C-alkylated product, sometimes making separation challenging.[2]

To identify these spots, you can run co-spot TLCs with your starting material. If the reaction is known to produce a specific byproduct, using a standard of that byproduct would also be beneficial.

Question: How can I minimize the formation of the O-alkylation byproduct?

Answer:

Minimizing O-alkylation is a common challenge in the alkylation of β-dicarbonyl compounds.[6] The key is to favor conditions that promote thermodynamic control, leading to the more stable C-alkylated product.[3][5]

ParameterCondition to Favor C-AlkylationRationale
Solvent Less polar solvents (e.g., Toluene, THF)Reduces the solvation of the oxygen atom of the enolate, making it less available for attack.[3]
Counterion Cations that associate strongly with oxygen (e.g., Li⁺, Mg²⁺)The cation coordinates with the oxygen, sterically hindering O-alkylation.
Alkylating Agent Softer electrophiles (e.g., Alkyl iodides, bromides)Softer electrophiles have a greater tendency to react at the softer carbon nucleophilic center.[3]
Temperature Higher temperatures (within limits to avoid degradation)Favors the formation of the more thermodynamically stable C-alkylated product.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the alkylation of Methyl 4-bromo-3-oxopentanoate.

What is the fundamental mechanism of this alkylation reaction?

The alkylation of Methyl 4-bromo-3-oxopentanoate proceeds through a two-step mechanism:

  • Enolate Formation: A base removes the acidic α-hydrogen located between the two carbonyl groups, forming a resonance-stabilized enolate.[5] This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate then attacks the electrophilic alkylating agent in an SN2 reaction, forming a new carbon-carbon bond at the α-position.[3][5]

Alkylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (Alkylation) Start Methyl 4-bromo-3-oxopentanoate Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Enolate_2 Enolate Alkyl_Halide Alkyl Halide (R-X) Product Alkylated Product Alkyl_Halide->Product Enolate_2->Product SN2 Attack

Caption: General mechanism for the alkylation of a β-keto ester.

Which bases are most suitable for this reaction, and what are the key considerations?

The choice of base is critical for the success of the alkylation.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is commonly used. It has the advantage of producing hydrogen gas as the only byproduct, which is easily removed.

  • Potassium Carbonate (K₂CO₃): A weaker base that can be effective, especially under phase-transfer catalysis conditions.[4]

  • Alkoxides (e.g., Sodium Ethoxide): While effective for deprotonation, they can lead to transesterification if the alcohol of the alkoxide does not match the ester group of the substrate.[5]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that is ideal for creating the kinetic enolate at low temperatures.[5] This can be particularly useful for controlling regioselectivity in more complex substrates.

How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Develop a solvent system that provides good separation of your starting material and expected product (e.g., a mixture of hexane and ethyl acetate).

    • Spot your starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: As the reaction proceeds, you should see the spot for the starting material diminish and a new spot for the product appear. The reaction is complete when the starting material spot is no longer visible.

What is a standard protocol for the alkylation of Methyl 4-bromo-3-oxopentanoate?

Below is a general, illustrative protocol. Note: This is a starting point and may require optimization for your specific alkylating agent and desired product.

Materials:

  • Methyl 4-bromo-3-oxopentanoate

  • Alkylating agent (e.g., an alkyl iodide or bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of a solution of Methyl 4-bromo-3-oxopentanoate (1.0 eq) in anhydrous THF at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Preparation of Reagents Enolate_Formation Enolate Formation (NaH, THF, 0 °C) Start->Enolate_Formation Alkylation Addition of Alkylating Agent Enolate_Formation->Alkylation Reaction_Monitoring Reaction Monitoring (TLC) Alkylation->Reaction_Monitoring Quenching Reaction Quenching (aq. NH4Cl) Reaction_Monitoring->Quenching Reaction Complete Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: A typical experimental workflow for the alkylation reaction.

References

  • Science Madness. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chembk. (n.d.). METHYL 4-BROMO-3-OXOPENTANOATE. Retrieved from [Link]

  • ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087.
  • Nature. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]

  • ACS Publications. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Dr. Hamad Al Mamari. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 4-bromo-2-methyl-3-oxopentanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regio- and stereo-selective bromo(alkoxylation)s of (E)-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds. A route to near-stereopure α-bromo α-dioxymethyl carbonyl compounds. Retrieved from [Link]

Sources

Technical Guide: Troubleshooting Reactions of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-3-oxopentanoate (CAS: 105983-77-5) is a critical


-bromo-

-keto ester scaffold used primarily in the synthesis of 2-aminothiazoles via the Hantzsch Thiazole Synthesis . Its reactivity is defined by three electrophilic centers: the C4-bromide, the C3-ketone, and the C1-ester.

This guide addresses the specific challenges researchers face when working with this molecule, particularly regarding regiochemical purity , stability , and byproduct formation during cyclization reactions.

Module 1: Critical Quality Attributes & Storage

Q: My reagent arrived dark brown and fuming. Is it still usable?

A: Likely not without purification.[1] Methyl 4-bromo-3-oxopentanoate is thermally unstable and sensitive to moisture. The dark color indicates the formation of HBr and polymerized elimination products .[1]

  • The Mechanism of Degradation: Spontaneous elimination of HBr yields Methyl 3-oxopent-4-enoate (a vinyl ketone). This species is a potent Michael acceptor that rapidly polymerizes, turning the material dark/tarry.[1]

  • Self-Validating Check: Dissolve a small aliquot in

    
    .[1] If the proton NMR shows a complex multiplet region between 6.0–7.0 ppm (vinylic protons) and a broad baseline hump, the material has degraded significantly.[1]
    
  • Recovery Protocol: If degradation is <10%, you can purify via rapid filtration through a short plug of neutral silica gel using cold Hexanes/EtOAc (9:1).[1] Do not distill , as heat accelerates the elimination.

Storage Recommendation:

  • Temperature: -20°C (Strict adherence required).

  • Atmosphere: Argon or Nitrogen (Hygroscopic; moisture promotes hydrolysis).[1]

  • Stabilizer: Some commercial batches may contain traces of acid scavengers (e.g., epoxides).[1] Check your CoA.

Module 2: Regiochemistry & Identification

Q: How do I distinguish Methyl 4-bromo-3-oxopentanoate from its regioisomer, Methyl 2-bromo-3-oxopentanoate?

A: This is the most common analytical error. Bromination of methyl 3-oxopentanoate can occur at the


-position (C2) or the 

-position (C4). The C5-Methyl signal in

-NMR is the diagnostic key.
Diagnostic NMR Table ( )
FeatureTarget: 4-Bromo Isomer (

-bromo)
Impurity: 2-Bromo Isomer (

-bromo)
Logic/Cause
C5-Methyl Doublet (

ppm)
Triplet (

ppm)
In the 4-bromo isomer, the methyl is adjacent to a CH-Br methine. In the 2-bromo isomer, it is part of an ethyl group.[1]
C4-Proton Quartet (

ppm)
Quartet (

ppm)
The CH-Br proton is highly deshielded compared to a simple methylene.
C2-Proton Singlet (

ppm)
Singlet (

ppm)
The C2 position is flanked by two carbonyls.[1] If brominated (2-bromo), it shifts downfield significantly.

Technical Insight: If your spectrum shows a triplet at 1.1 ppm, you have the wrong isomer or a mixture.[1] The 2-bromo isomer will lead to a completely different thiazole substitution pattern (5-ethyl-4-methoxycarbonylthiazole derivative) which may not be biologically active.

Module 3: The Hantzsch Reaction (Troubleshooting)

Q: I am reacting Methyl 4-bromo-3-oxopentanoate with a thiourea, but the yield is low and I see multiple spots on TLC. What is happening?

A: The Hantzsch reaction involves a delicate balance between nucleophilic substitution and elimination.[1]

Common Byproducts & Pathways[1]
  • The "Elimination" Trap (Spot A - High Rf):

    • Identity: Methyl 3-oxopent-4-enoate (and polymers).

    • Cause: Reaction temperature too high or base too strong. The thiourea acts as a base rather than a nucleophile, stripping the acidic proton at C4.

    • Solution: Conduct the initial addition at 0°C or room temperature. Do not heat until the substitution is complete (check for disappearance of starting material).[1]

  • The "Hydroxy" Intermediate (Spot B - Lower Rf):

    • Identity: 4-hydroxy-thiazoline.

    • Cause: Incomplete dehydration.[1] The cyclization has occurred, but the final water elimination step is stalled.

    • Solution: Ensure the solvent (typically EtOH) is dry.[1] If the intermediate persists, add a catalytic amount of acid (e.g., p-TsOH) or molecular sieves and reflux for an additional hour.[1]

  • The "Debrominated" Impurity:

    • Identity: Methyl 3-oxopentanoate.[1][2]

    • Cause: Radical debromination or halogen exchange if reaction conditions are not strictly controlled.

Visualizing the Reaction Network

ReactionPathways SM Methyl 4-bromo-3-oxopentanoate SubInt S-Alkylated Intermediate SM->SubInt SN2 (k1) Low Temp ElimProd Vinyl Ketone (Elimination Byproduct) SM->ElimProd E2 (k2) High Temp/Base Thiourea Thiourea/Thioamide Hydroxy Hydroxy-thiazoline (Stalled Intermediate) SubInt->Hydroxy Cyclization Product 2-Aminothiazole Derivative (Target) Hydroxy->Product -H2O (Acid/Heat) Polymer Polymerized Tars ElimProd->Polymer Polymerization

Figure 1: Kinetic competition between the desired substitution (blue path) and the undesired elimination (red path).[1]

Module 4: Optimized Experimental Protocol

Protocol: Synthesis of Methyl 2-(2-amino-4-methylthiazol-5-yl)acetate

This protocol minimizes elimination byproducts by separating the substitution and cyclization/dehydration phases.[1]

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 equiv)

  • Thiourea (1.1 equiv)[1]

  • Ethanol (Absolute, 10 mL/mmol)[1]

  • Sodium Acetate (1.1 equiv) - Optional, acts as a mild buffer.

Step-by-Step:

  • Preparation: Dissolve Thiourea in absolute Ethanol. Cool to 0°C in an ice bath.

  • Addition: Add Methyl 4-bromo-3-oxopentanoate dropwise over 10 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low, favoring substitution over bimolecular elimination.

  • Substitution Phase: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (Hexane:EtOAc 1:[1]1) should show consumption of the bromide (High Rf) and appearance of a polar intermediate (S-alkylated species).[1]

  • Cyclization Phase: Heat the reaction to reflux (78°C) for 2–4 hours.

    • Observation: The reaction mixture often clarifies as the product forms.[1]

  • Workup:

    • Cool to RT.

    • Concentrate ethanol to ~20% volume.[1]

    • Neutralize with saturated aqueous

      
       (pH ~8).[1]
      
    • Precipitate usually forms.[1] Filter and wash with cold water.

    • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for thiazoles.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Byproducts

    • Study on the regioselectivity and mechanism of thiazole formation
    • Source: RSC Advances, 2016, 6, 64749.[1][3]

  • Spectroscopic Data for Bromo-keto Esters

    • Comparison of NMR shifts for methyl 2-bromo vs 4-bromo isomers.
    • Source: PubChem Compound Summary: Methyl 4-bromo-3-oxopentano
    • [1]

  • General Reactivity of

    
    -Keto Esters: 
    
    • Organic Syntheses Procedure for 2-Amino-4-methylthiazole (Analogous Chemistry).
    • Source: Organic Syntheses, Coll.[1][4] Vol. 2, p.31 (1943).[1]

    • [1]

Sources

Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 4-bromo-3-oxopentanoate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing unreacted starting material and related impurities post-reaction. Our approach is grounded in mechanistic principles to empower you with the rationale behind each purification step.

Understanding the Challenge: The Chemical Profile of Methyl 4-bromo-3-oxopentanoate

Methyl 4-bromo-3-oxopentanoate is a versatile bifunctional molecule, featuring a reactive α-bromoketone and a β-keto ester moiety. This combination makes it a valuable building block but also introduces specific purification challenges. Its polarity, conferred by the two carbonyl groups, and its susceptibility to certain side reactions necessitate carefully designed workup procedures.

Key Molecular Characteristics:

PropertyValueSource
Molecular Formula C₆H₉BrO₃[1]
Molecular Weight 209.04 g/mol [1]
Appearance Typically a colorless to yellowish oilInferred from general properties of similar compounds
General Solubility Likely soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Inferred from workup procedures and general chemical principles.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of reaction mixtures containing unreacted Methyl 4-bromo-3-oxopentanoate.

Aqueous Workup Strategies

Q1: My initial aqueous wash isn't removing the unreacted starting material effectively. What am I doing wrong?

A1: This is a common issue stemming from the compound's moderate polarity. While it has some water solubility, it will still preferentially partition into many organic solvents. The key is to exploit its chemical reactivity to enhance its water solubility.

  • Expert Insight: The ester functionality of Methyl 4-bromo-3-oxopentanoate is susceptible to hydrolysis under basic conditions.[3] This can be used to your advantage. A wash with a mild aqueous base will hydrolyze the methyl ester to the corresponding carboxylate salt, which is significantly more water-soluble and will be readily extracted into the aqueous phase.

Troubleshooting Protocol: Basic Aqueous Wash

  • Initial Dilution: Dilute your reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). This ensures a clean separation from the aqueous layer.

  • Mild Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times to ensure complete hydrolysis and extraction of the unreacted starting material.

    • Causality: Sodium bicarbonate is a weak base, which minimizes the risk of base-catalyzed side reactions of your desired product while being effective at hydrolyzing the unreacted β-keto ester.[2]

  • Brine Wash: Follow the bicarbonate washes with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I'm concerned about the stability of my product under basic conditions. Are there alternative aqueous workup methods?

A2: Absolutely. If your product contains base-sensitive functional groups, a basic wash is not advisable. In such cases, a neutral or mildly acidic wash, followed by other purification techniques, is the recommended approach.

  • Expert Insight: A simple water wash can remove highly polar, water-soluble impurities.[4] While it may not completely remove the unreacted Methyl 4-bromo-3-oxopentanoate, it will reduce its concentration. For reactions where a brominating agent like N-Bromosuccinimide (NBS) was used to generate the starting material in situ or was a co-reagent, quenching with a reducing agent is critical.[5]

Troubleshooting Protocol: Neutral/Reductive Aqueous Wash

  • Quenching (if applicable): If unreacted brominating agents like NBS are present, quench the reaction mixture by washing with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will reduce the active bromine species.

  • Water Washes: Wash the organic layer multiple times with deionized water. This will help to remove water-soluble byproducts such as succinimide (from NBS).[4]

  • Brine Wash: Perform a final wash with brine to aid in drying the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Further Purification: Since this method is less effective at removing the starting material, subsequent purification by column chromatography or recrystallization will likely be necessary.

Workflow for Aqueous Workup Decision Making

Workup_Decision Start Reaction Mixture Containing Unreacted Methyl 4-bromo-3-oxopentanoate Product_Stability Is the desired product stable to mild base? Start->Product_Stability Base_Wash Perform Basic Aqueous Wash (Saturated NaHCO₃) Product_Stability->Base_Wash  Yes Neutral_Wash Perform Neutral/Reductive Wash (Water, Na₂S₂O₃ if needed) Product_Stability->Neutral_Wash  No Dry_Concentrate1 Dry and Concentrate Organic Layer Base_Wash->Dry_Concentrate1 Dry_Concentrate2 Dry and Concentrate Organic Layer Neutral_Wash->Dry_Concentrate2 Chromatography Proceed to Column Chromatography or Recrystallization End Purified Product Chromatography->End Dry_Concentrate1->Chromatography If impurities remain Dry_Concentrate1->End If pure Dry_Concentrate2->Chromatography

Caption: Decision-making workflow for selecting the appropriate aqueous workup.

Chromatographic and Other Purification Techniques

Q3: An aqueous workup was insufficient, and I still have a significant amount of starting material co-eluting with my product on TLC. What are my options?

A3: This is a classic scenario where liquid chromatography becomes essential. The key to successful separation is to optimize the mobile phase to maximize the difference in retention times between your product and the unreacted starting material.

  • Expert Insight: Methyl 4-bromo-3-oxopentanoate is a moderately polar compound. Standard normal-phase chromatography on silica gel is the most common and effective method for its separation from less polar products. For more polar products, reverse-phase chromatography might be an option.

Troubleshooting Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh) for flash chromatography.

  • Mobile Phase Selection:

    • Starting Point: A good starting point for your eluent system is a mixture of hexanes and ethyl acetate.[6]

    • Optimization: Run a TLC with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives good separation (a ΔRf of at least 0.2 is ideal).

    • For Non-polar Products: If your product is significantly less polar than the starting material, you can start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). This will keep the product moving while retaining the starting material on the column for longer.

    • For Polar Products: If your product is more polar, a higher concentration of ethyl acetate will be needed. In some challenging separations, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to the hexane/ethyl acetate mixture can improve resolution.

  • Column Packing and Loading: Ensure your column is packed properly to avoid cracking or channeling. Load your crude product onto the column in a minimal amount of the initial eluent or a compatible solvent.

  • Elution and Fraction Collection: Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Q4: My product is a solid. Can I use recrystallization to remove the oily starting material?

A4: Recrystallization is an excellent and often preferred method for purifying solid products, especially on a larger scale, as it can be more efficient than chromatography.

  • Expert Insight: The goal is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted Methyl 4-bromo-3-oxopentanoate (and other impurities) remains in solution upon cooling.[7]

Troubleshooting Protocol: Recrystallization

  • Solvent Screening:

    • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes, toluene).

    • The ideal solvent will dissolve your product when heated but will result in crystal formation upon cooling. The oily starting material should remain in the mother liquor.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material by TLC, melting point, or NMR spectroscopy. A second recrystallization may be necessary to achieve high purity.

Potential Side Reactions and Byproduct Removal

Understanding the potential side reactions of Methyl 4-bromo-3-oxopentanoate is crucial for anticipating and addressing the presence of byproducts.

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, particularly with heating, the ester can hydrolyze to the corresponding β-keto acid, which can then decarboxylate to form 4-bromo-2-butanone.[8] These byproducts are typically more volatile and may be removed during solvent evaporation under high vacuum, or separated by chromatography.

  • Self-Condensation (Claisen-type): Under basic conditions, enolates of the β-keto ester can react with another molecule of the starting material, leading to dimers or oligomers.[3] These are typically higher molecular weight and less mobile on TLC, and can often be separated by column chromatography.

  • Elimination: In the presence of a base, elimination of HBr can occur to form an α,β-unsaturated keto-ester. This byproduct may have similar polarity to the starting material and could require careful chromatographic separation.

Logical Flow of Purification Steps

Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with Na₂S₂O₃ for NBS) Start->Quench Aqueous_Workup Aqueous Workup (Basic or Neutral Wash) Quench->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purity_Check Assess Purity (TLC, NMR) Concentration->Purity_Check Solid_Check Is the product a solid? Purity_Check->Solid_Check  Impure Final_Product Pure Product Purity_Check->Final_Product  Pure Chromatography Flash Column Chromatography Solid_Check->Chromatography  No/Oily Recrystallization Recrystallization Solid_Check->Recrystallization  Yes Chromatography->Final_Product Recrystallization->Final_Product

Caption: A comprehensive workflow for the purification of products from reactions involving Methyl 4-bromo-3-oxopentanoate.

References

  • ScienceMadness Discussion Board. (2013, November 16). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815681, Methyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Organic Chemistry Portal. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubMed. (2021, November 5). Crystallization-Induced Diastereomer Transformation of α-Bromo α'-Sulfinyl Ketones. Diastereodivergent Synthesis of (+)-α-Conhydrine and (-)-β-Conhydrine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12780443, Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, September 5). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]

Sources

monitoring the progress of reactions involving Methyl 4-bromo-3-oxopentanoate by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Analytical Method Troubleshooting (TLC & GC-MS) Compound: Methyl 4-bromo-3-oxopentanoate (MBOP) CAS: 8064-10-6 (General reference for 4-bromo-3-oxopentanoates)

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Methyl 4-bromo-3-oxopentanoate (MBOP) . If you are here, you are likely observing inconsistent data between your crude reaction mixture and your analytical results.

The Core Problem: MBOP is a


-keto ester  with an 

-bromo substituent
. This structural combination creates a "perfect storm" of instability:
  • Thermal Instability: The molecule is prone to thermal dehydrohalogenation (loss of HBr) to form

    
    -unsaturated esters inside hot GC inlets.
    
  • Silica Sensitivity: The acidic nature of silica gel can catalyze the decomposition or hydrolysis of the

    
    -keto moiety during TLC.
    
  • Lachrymatory Nature: Handling requires strict safety protocols, complicating sampling.

This guide provides self-validating workflows to distinguish between actual reaction failure and artifactual analytical errors.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q1: "I spot the starting material, but it streaks or disappears on the plate. Is my compound degrading?"

Diagnosis: Likely Silica-Induced Degradation . Standard silica gel is slightly acidic (pH 4–5).


-keto esters exist in equilibrium with their enol forms. The acidic surface can trap the enol or catalyze hydrolysis/decarboxylation, leading to "streaking" or total loss of the spot.

The Fix: Neutralization Protocol Do not run a standard plate. You must buffer the stationary phase.

  • Pre-treatment: Pre-elute the TLC plate with a solution of 5% Triethylamine (Et

    
    N) in Hexane, then dry.
    
  • Mobile Phase: Add 1% Et

    
    N to your running solvent (e.g., Hexane:EtOAc + 1% Et
    
    
    
    N).
  • Result: This neutralizes surface silanols, preventing enol-silica hydrogen bonding. The spot should tighten into a distinct oval.

Q2: "The compound is not visible under UV (254 nm). How do I track it?"

Diagnosis: Weak Chromophore. MBOP lacks a conjugated


-system. While the carbonyls absorb weakly, they are often drowned out by solvents or impurities.

The Fix: Chemical Staining (Derivatization) Relying on UV is a critical failure point for this molecule. Use these stains:

StainMechanismAppearanceSuitability
KMnO

(Basic)
Oxidizes the

-bromo/ketone functionality.
Yellow spot on purple background.[1]High. Best for general purity checks.
p-Anisaldehyde Condenses with the ketone/ester.Dark pink/red spot after heating.Moderate. Requires heat, which may degrade trace amounts.[2]
Iodine Chamber Reversible adsorption.Brown spot.[3]High. Non-destructive first pass.
Visualization: TLC Optimization Logic

TLC_Workflow start Start: MBOP TLC Analysis uv_check Check UV (254nm) start->uv_check visible Spot Visible? uv_check->visible streak Is Spot Streaking? visible->streak Yes stain Apply KMnO4 Stain visible->stain No/Faint neutralize Add 1% Et3N to Eluent streak->neutralize Yes success Valid Rf Value Obtained streak->success No stain->streak neutralize->success

Caption: Decision tree for optimizing TLC visualization and stability for


-keto esters.

Module 2: GC-MS Troubleshooting

Q3: "I see a peak at [M-80] or [M-81]. Is my reaction complete, or is this an artifact?"

Diagnosis: Thermal Elimination (Artifact). If you see a peak corresponding to the loss of HBr (Mass 80/82), it is highly probable that MBOP is eliminating HBr inside the GC inlet to form the


-unsaturated ester (Methyl 3-oxopent-4-enoate).

The Causality: The C-Br bond is weak (~68 kcal/mol). Standard GC inlets operate at 250°C+. At this temperature, the


-carbonyl assists in thermally ejecting the bromine.

The Fix: "Cold" Injection Method You must lower the thermal stress on the molecule.

Recommended GC Parameters:

ParameterStandard Setting (AVOID)Optimized Setting (USE) Reason
Inlet Mode Split/SplitlessPulsed Splitless or Cool On-Column Minimizes residence time in hot zone.
Inlet Temp 250°C150°C - 170°C Below the rapid elimination threshold.
Flow Rate 1.0 mL/min1.5 - 2.0 mL/min Sweeps compound onto column faster.
Column HP-5MS (Standard)DB-Wax or DB-1 Non-polar phases reduce catalytic degradation.
Q4: "How do I confirm the identity if the molecular ion (M+) is missing?"

Diagnosis: Fragmentation Pattern Recognition. Even with cold injection, the molecular ion (


) of 

-bromo ketones is often vanishingly small due to rapid fragmentation.

The Validation Protocol: Look for the Isotope Fingerprint rather than the parent ion.

  • Scan for Pairs: Bromine exists as

    
    Br and 
    
    
    
    Br in a roughly 1:1 ratio.
  • The Fragment: Look for the

    
    -cleavage fragment. For MBOP, cleavage often occurs adjacent to the carbonyl.
    
  • The "Check-Peak": If you see a single peak at [M-HBr] with no bromine isotope pattern (no 1:1 doublet), your compound has degraded. If you see a fragment with the 1:1 pattern, your bromine is still attached.

Visualization: GC-MS Artifact Diagnosis

GC_Logic sample Inject Sample spectrum Analyze Mass Spectrum sample->spectrum isotope 1:1 Isotope Pattern (M/M+2) Visible? spectrum->isotope parent Parent Ion (M+) Present? isotope->parent Yes conclusion_reaction Reaction Complete (Product Formed) isotope->conclusion_reaction No (and unexpected mass) conclusion_good Valid MBOP Detection parent->conclusion_good Yes conclusion_thermal Thermal Degradation (Inlet too hot) parent->conclusion_thermal No (Only M-HBr seen)

Caption: Logic flow for distinguishing between intact MBOP, thermal artifacts, and reaction products.

Module 3: Reaction Context (Hantzsch Synthesis)[4][5]

Q5: "I am using MBOP to synthesize a thiazole. How do I know when to quench?"

Context: The Hantzsch thiazole synthesis involves condensing MBOP with a thioamide. The Trap: Both the starting material (MBOP) and the intermediate can look similar on TLC if not stained correctly.

The Protocol:

  • Monitoring Target: Do not just watch for the disappearance of MBOP. Watch for the appearance of the Thiazole .

  • Differentiation:

    • MBOP: Stains yellow/brown with Iodine; faint/no fluorescence under UV.

    • Thiazole Product: usually Highly UV Active (bright purple/blue fluorescence at 254/365 nm) due to the aromatic system formation [1].

  • Stop Condition: Quench when the UV-inactive MBOP spot (visualized via KMnO

    
    ) is gone, and the UV-active thiazole spot is stable.
    

References

  • Hantzsch, A. (1881).[4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational chemistry of Hantzsch synthesis).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Authoritative text on "Cold On-Column" injection for thermally labile compounds).
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for base-buffered silica gel techniques).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-bromo-3-oxopentanoate and Ethyl 4-bromo-3-oxopentanoate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, β-halo-γ-ketoesters are invaluable building blocks, prized for their dual reactivity that enables the construction of complex molecular architectures. Among these, Methyl 4-bromo-3-oxopentanoate and Ethyl 4-bromo-3-oxopentanoate have emerged as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparison of these two reagents, drawing upon established chemical principles and experimental evidence to inform their strategic application in research and development.

Structural and Physicochemical Properties

At their core, both molecules share the same reactive framework: a ketone at the 3-position, a bromine atom at the 4-position, and an ester moiety. The primary distinction lies in the ester group—a methyl ester for the former and an ethyl ester for the latter. This seemingly minor difference can subtly influence their physical properties and, more significantly, their reactivity.

PropertyMethyl 4-bromo-3-oxopentanoateEthyl 4-bromo-3-oxopentanoate
Molecular Formula C₆H₉BrO₃C₇H₁₁BrO₃
Molecular Weight 209.04 g/mol 223.06 g/mol
General Description Colorless to pale yellow liquidColorless to pale yellow liquid
Key Reactive Sites α-carbon to the ketone (C4), carbonyl carbon (C3), methylene protons (C2), ester carbonylα-carbon to the ketone (C4), carbonyl carbon (C3), methylene protons (C2), ester carbonyl

Synthesis of the Reagents

The most common and efficient method for the synthesis of these compounds is the α-bromination of the corresponding β-ketoester. This reaction proceeds via an enol or enolate intermediate, with the bromine selectively adding to the α-position of the ketone.

Proposed Synthesis of Methyl 4-bromo-3-oxopentanoate

A reliable method for the synthesis of the parent β-ketoester, methyl 3-oxopentanoate, involves the acylation of Meldrum's acid with propionyl chloride, followed by refluxing in methanol.[2] The subsequent bromination would then yield the desired product.

Workflow for the Synthesis of Methyl 4-bromo-3-oxopentanoate:

cluster_0 Step 1: Synthesis of Methyl 3-oxopentanoate cluster_1 Step 2: Bromination Meldrum's Acid Meldrum's Acid Acylation Acylation Meldrum's Acid->Acylation Propionyl Chloride, Pyridine Intermediate_1 Intermediate_1 Acylation->Intermediate_1 Methanolysis Methanolysis Intermediate_1->Methanolysis Methanol, Reflux Methyl 3-oxopentanoate Methyl 3-oxopentanoate Methanolysis->Methyl 3-oxopentanoate Bromination Bromination Methyl 3-oxopentanoate->Bromination Br2, Acetic Acid Methyl 4-bromo-3-oxopentanoate Methyl 4-bromo-3-oxopentanoate Bromination->Methyl 4-bromo-3-oxopentanoate

Caption: Proposed two-step synthesis of Methyl 4-bromo-3-oxopentanoate.

Established Synthesis of Ethyl 4-bromo-3-oxopentanoate

The synthesis of ethyl 4-bromo-3-oxopentanoate is well-documented and involves the direct bromination of commercially available ethyl 3-oxopentanoate.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-oxopentanoate

  • Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 3-oxopentanoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with continuous stirring. The reaction is typically carried out at room temperature for approximately 12 hours to ensure selective monobromination.[1]

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Comparative Reactivity: A Mechanistic Perspective

The reactivity of these β-halo-γ-ketoesters can be broadly categorized into two main areas: reactions at the electrophilic carbon bearing the bromine atom and reactions involving the enolizable protons at the C2 position.

Nucleophilic Substitution at the C4 Position

The bromine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic attack. This SN2 reaction is a cornerstone of the synthetic utility of these compounds.

General Mechanism of Nucleophilic Substitution:

R-O-C(=O)-CH2-C(=O)-CH(Br)-CH3 β-halo-γ-ketoester Transition_State [Nu---CH(Br)---Br]‡ R-O-C(=O)-CH2-C(=O)-CH(Br)-CH3->Transition_State Nu Nucleophile Nu->Transition_State Product R-O-C(=O)-CH2-C(=O)-CH(Nu)-CH3 Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group Start R-O-C(=O)-CH2-C(=O)-CH(Br)-CH3 Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Alkylation Alkylated Product Enolate->Alkylation Nucleophilic Attack Base Base (e.g., NaH, NaOEt) Base->Enolate Alkyl_Halide R'-X Alkyl_Halide->Alkylation

Sources

Definitive Structural Validation of Furans Derived from Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Structure of Furans Synthesized from Methyl 4-bromo-3-oxopentanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-bromo-3-oxopentanoate is a high-value bifunctional building block employed in the Feist-Benary synthesis to generate polysubstituted furan-3-carboxylates. These scaffolds are critical in medicinal chemistry, serving as intermediates for bioactive alkaloids and terpene mimetics.

However, the structural validation of these furans presents a specific challenge: Regioisomerism . The competing cyclization pathways (C-alkylation vs. O-alkylation) and the potential for "furan vs. dihydrofuran" ambiguity require a rigorous analytical framework.

This guide compares the performance of three validation methodologies—Standard 1D NMR , Advanced 2D NMR (HMBC/NOESY) , and Crystallographic/HRMS Analysis —to establish a self-validating protocol for confirming the identity of these specific furan derivatives.

Part 1: Comparative Analysis of Validation Methodologies

We evaluate three analytical tiers based on Resolution Power , Throughput , and Definitive Proof for the target molecule: Methyl 2,4-dimethylfuran-3-carboxylate (a representative target from this precursor).

Table 1: Performance Matrix of Structural Validation Techniques
FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC, NOESY) Method C: X-Ray / HRMS
Primary Utility Rapid screening of crude reaction mixtures.Establishing connectivity and spatial arrangement (Regiochemistry).Absolute configuration and elemental formula confirmation.
Regioisomer Discrimination Low. Relies on predicted chemical shifts which can overlap.High. Unambiguously links protons to distant carbons (3-bond coupling).Definitive. Direct visualization of atomic positions.
Dihydrofuran Detection Medium. Can detect

protons, but susceptible to broadening.
High. COSY correlations reveal saturation patterns clearly.N/A. (Unless co-crystallized).
Sample Requirement ~5 mg~10-20 mg (High Concentration preferred)Single Crystal (Solid) / <1 mg (HRMS)
Scientist's Verdict Baseline Requirement. Insufficient for publication-grade structural proof alone.The Gold Standard. Required to prove the 2,4- vs 2,5-substitution pattern.The Ultimate Validator. Use for novel scaffolds or when NMR is ambiguous.

Part 2: Technical Deep Dive & Causality

The Synthetic Challenge: Why Validation Fails

When reacting Methyl 4-bromo-3-oxopentanoate (an


-halo-

-keto ester) with a nucleophile (e.g., acetone or a

-dicarbonyl in a Feist-Benary reaction), two main failure modes occur:
  • Incomplete Aromatization: The product stalls as a dihydrofuran .

  • Regio-scrambling: The nucleophile can attack the ketone (C3) or displace the bromide (C4) in varying orders, leading to isomeric mixtures (e.g., 2,4-dimethyl vs. 2,5-dimethyl furan).

Method B: The Self-Validating Protocol (2D NMR)

To validate the structure derived from Methyl 4-bromo-3-oxopentanoate, you must prove the position of the methyl group relative to the ester.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Logic: Look for a correlation between the methyl protons and the furan ring carbons.

    • Expectation: If the methyl is at C2, its protons will correlate strongly with C3 (the carbon bearing the ester). If the methyl is at C4, it will correlate with C3 and C5, but the coupling constants will differ.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Logic: Spatial proximity.

    • Expectation: A NOE signal between the ester methyl group and the C2-methyl group confirms they are adjacent (2,3-substitution pattern). Absence suggests a 2,4- or 2,5- relationship.

Part 3: Experimental Protocol

Synthesis of Methyl 2-methyl-4-(substituted)furan-3-carboxylate

Context: This protocol utilizes the Feist-Benary condensation principles.[1][2][3][4]

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 equiv)

  • Reaction Partner (e.g., Acetone/Aldehyde) (1.2 equiv)

  • Pyridine (2.0 equiv) or Et

    
    N
    
  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-bromo-3-oxopentanoate in ethanol (0.5 M).

  • Addition: Cool to 0°C. Add the carbonyl partner (acetone/aldehyde) dropwise.

  • Cyclization: Add pyridine dropwise over 20 minutes. Note: Slow addition prevents polymerization of the sensitive bromo-ketone.

  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting material (

    
    ) and appearance of a fluorescent spot (Furan).
    
  • Workup: Evaporate solvent. Redissolve in Et

    
    O, wash with 1N HCl (to remove pyridine), then NaHCO
    
    
    
    . Dry over MgSO
    
    
    .
  • Purification: Silica gel chromatography.

Validation Workflow (The "Check-M" System)

Perform these tests in order. If a step fails, do not proceed.

  • 1H NMR Check:

    • Do you see a singlet at

      
      6.5-7.5 ppm? (Furan Ring H).[1][4][5][6][7][8][9][10][11][12]
      
    • Is the methyl doublet from the starting material (

      
      ) gone? It should be a singlet on the aromatic ring (
      
      
      
      2.3 ppm).
    • Pass Criteria: Clean aromatic signals, no aliphatic multiplets from dihydrofuran intermediates.

  • HMBC Check:

    • Target the Carbonyl Carbon (

      
       of ester).
      
    • Does the Ring Methyl correlate to this Carbonyl?

    • Yes: Methyl is at C2 (adjacent to ester).

    • No: Methyl is at C4 or C5.

  • HRMS:

    • Confirm molecular ion

      
      . Must match calculated mass within 5 ppm.
      

Part 4: Visualization

Diagram 1: Synthesis & Regioselectivity Pathways

This diagram illustrates the reaction flow and where structural divergence occurs.

FeistBenary SM Methyl 4-bromo-3-oxopentanoate (Starting Material) Inter Intermediate (Halohydrin/Enolate) SM->Inter + Nucleophile + Base Dihydro Dihydrofuran (Incomplete Dehydration) Inter->Dihydro Cyclization PathA Path A: 2,4-Substitution (Target Furan) PathB Path B: 2,5-Substitution (Isomer Byproduct) Dihydro->PathA - H2O (Aromatization) Dihydro->PathB Isomerization

Caption: Reaction pathway showing the critical bifurcation between the target furan and potential byproducts (isomers or dihydrofurans).

Diagram 2: Structural Validation Decision Tree

A logical flow for researchers to confirm the structure.

ValidationLogic Start Crude Product Isolated NMR1D 1H NMR Screening Start->NMR1D Aromatic Aromatic Region (6.0 - 8.0 ppm)? NMR1D->Aromatic IsAromatic Yes: Furan Ring Formed Aromatic->IsAromatic Singlets present NotAromatic No: Dihydrofuran/Open Chain Aromatic->NotAromatic Multiplets only RegioCheck 2D NMR (HMBC/NOE) IsAromatic->RegioCheck NOE_Signal NOE: Ester-Me <-> Ring-Me? RegioCheck->NOE_Signal StructConfirmed Structure Validated: 2-Methyl-3-Carboxylate NOE_Signal->StructConfirmed Strong Correlation StructIsomer Isomer Identified: 4-Methyl or 5-Methyl NOE_Signal->StructIsomer No Correlation

Caption: Step-by-step decision matrix for validating furan regiochemistry using NMR data.

References

  • Li, J. J. "Feist-Benary Furan Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. [Link]

  • Keeler, J. "Understanding NMR Spectroscopy: Chapter 5 - 2D NMR." Wiley-VCH, 2nd Ed. [Link]

  • PubChem. "Methyl 3-bromo-4-oxopentanoate Compound Summary." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Synthesis of Furans." Organic Chemistry Portal. [Link]

Sources

Comparative Kinetic Analysis: Methyl 4-bromo-3-oxopentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS: 1112-00-1) represents a critical "sweet spot" in the reactivity-stability spectrum of


-haloketones used for heterocyclic synthesis. While often substituted with its ethyl analog or chloro-derivative for cost or shelf-life reasons, the methyl-bromo variant offers superior electrophilic kinetics essential for rapid, high-yield Hantzsch thiazole syntheses, particularly when coupling with sterically demanding thioamides.

This guide provides a technical comparison of this reagent against its primary alternatives, grounded in kinetic principles and validated experimental workflows.

Mechanistic Foundation: The Hantzsch Pathway

To understand the kinetic advantage of Methyl 4-bromo-3-oxopentanoate, we must dissect the reaction mechanism. The formation of the thiazole ring proceeds through a stepwise cascade:

  • Intermolecular

    
     Displacement:  The sulfur of the thioamide attacks the 
    
    
    
    -carbon (carrying the bromine). This is the rate-determining step (RDS) in neutral media.
  • Intramolecular Cyclization: The nitrogen attacks the ketone carbonyl.

  • Dehydration: Aromatization drives the final water loss.

Pathway Visualization

HantzschMechanism Start Reactants: Methyl 4-bromo-3-oxopentanoate + Thioamide Inter1 Intermediate 1: S-Alkylated Thioimidate Start->Inter1 Step 1: SN2 Attack (k1) Rate Determining Inter2 Intermediate 2: Hydroxy-dihydrothiazole Inter1->Inter2 Step 2: Cyclization (k2) Product Product: Thiazole-5-carboxylate Inter2->Product Step 3: Dehydration Byproduct HBr + H2O Inter2->Byproduct

Figure 1: Mechanistic pathway of Hantzsch thiazole synthesis highlighting the rate-determining SN2 step.

Comparative Performance Guide

The Alternatives Matrix

Researchers often choose reagents based on availability rather than kinetic suitability. The table below compares Methyl 4-bromo-3-oxopentanoate (Reagent A) against its two most common alternatives: the Ethyl analog (Reagent B) and the Chloro analog (Reagent C).

FeatureReagent A (Methyl 4-bromo...)[1]Reagent B (Ethyl 4-bromo...)Reagent C (Methyl 4-chloro...)
Leaving Group (

)
Bromide (Good)Bromide (Good)Chloride (Poor)
Bond Energy (

)
~285 kJ/mol~285 kJ/mol~327 kJ/mol
Steric Bulk (Ester) Methyl (Low)Ethyl (Moderate)Methyl (Low)
Relative Rate (

)
1.0 (Baseline) 0.85 (Slightly Slower)0.05 (Significantly Slower)
Atom Economy HighModerateHighest
Stability Moderate (Cold storage req.)HighVery High
Technical Analysis
Comparison 1: Leaving Group Dynamics (Bromo vs. Chloro)

The kinetic superiority of the bromo-ester over the chloro-ester is dictated by the bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, facilitating a faster


 displacement.
  • Experimental Insight: In reactions with electron-deficient thioamides, the Chloro analog often requires iodide catalysis (Finkelstein condition) or elevated temperatures (

    
    C) to proceed, whereas the Bromo analog reacts at room temperature or mild heat (
    
    
    
    C).
  • Recommendation: Use Reagent A for temperature-sensitive substrates to avoid thermal degradation.

Comparison 2: Steric Influence (Methyl vs. Ethyl)

While the electronic properties of the leaving group dominate, the ester alkyl group exerts a subtle steric effect.

  • Causality: The ethyl group in Reagent B adds rotational bulk near the reaction center. While the

    
     attack occurs at the 
    
    
    
    -carbon (C4), the adjacent carbonyl (C3) and ester (C1) conformation is critical for the subsequent cyclization step.
  • Data Trend: Methyl esters typically show a 10-15% faster conversion rate in cyclization steps compared to ethyl esters due to reduced steric clash during the formation of the tetrahedral intermediate (Intermediate 2 in Fig 1).

Validated Experimental Protocols

Kinetic Benchmarking Workflow

To validate the reactivity of Methyl 4-bromo-3-oxopentanoate in your specific system, use this self-validating NMR monitoring protocol.

Reagents:

  • Methyl 4-bromo-3-oxopentanoate (1.0 eq)

  • Thiobenzamide (1.0 eq)

  • Solvent: Deuterated Methanol (

    
    )
    

Procedure:

  • Baseline Scan: Dissolve 0.1 mmol of the bromo-ester in 0.5 mL

    
    . Acquire a 
    
    
    
    NMR spectrum. Note the diagnostic doublet/quartet of the CH-Br proton at
    
    
    4.8-5.0 ppm.
  • Initiation: Add 0.1 mmol of thiobenzamide directly to the NMR tube. Shake vigorously for 10 seconds.

  • Monitoring: Insert into the NMR probe pre-heated to 25°C. Acquire spectra every 5 minutes for 60 minutes.

  • Data Processing: Integrate the decaying CH-Br signal against the growing aromatic thiazole proton signal (

    
     ~7.0-8.0 ppm).
    

Self-Validation Check:

  • Pass: Isosbestic points appear in the overlaid spectra, indicating a clean conversion without significant side-product formation.

  • Fail: Broadening of peaks suggests hydrolysis of the ester or polymerization.

Synthetic Workflow (Preparative Scale)

ExperimentalWorkflow Step1 Dissolution Solvent: EtOH or MeOH Conc: 0.5 M Step2 Addition Add Thioamide (1.05 eq) Temp: 25°C -> 50°C Step1->Step2 Step3 Monitor (TLC/HPLC) Target: Disappearance of Bromo-ester Step2->Step3 Step4 Workup Neutralize with NaHCO3 Precipitate or Extract Step3->Step4 Conversion >98% Step5 Purification Recrystallization (EtOH) or Flash Column Step4->Step5

Figure 2: Optimized preparative workflow for thiazole synthesis using Methyl 4-bromo-3-oxopentanoate.

References

  • Hantzsch Thiazole Synthesis Mechanism & Kinetics Source: ChemHelpAsap / ResearchG

    
     and cyclization steps in thiazole formation.
    Link:
    
  • Reactivity of

    
    -Bromo vs 
    
    
    
    -Chloro Ketones
    Source: Royal Society of Chemistry (RSC) Context: Comparative studies on leaving group abilities in cyclization reactions. Link:
  • Methyl 4-bromo-3-oxopentanoate Properties Source: PubChem / NIH Context: Physical properties and stability data for CAS 1112-00-1 and analogs. Link:

  • Catalytic Effects in Hantzsch Synthesis Source: Organic Chemistry Portal Context: Review of catalysts and conditions (including solvent effects) for optimizing thiazole synthesis. Link:

Sources

Precision Analytics for Labile Intermediates: A Comparative Guide to Assessing Methyl 4-bromo-3-oxopentanoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a critical building block in the synthesis of thiazole-based pharmaceuticals and agrochemicals. Its structural utility lies in the


-bromo functionality (relative to the ester), which enables Hantzsch thiazole synthesis while preserving the ester side chain for further elaboration.

However, this molecule presents a significant analytical challenge: it is a labile


-bromo ketone  (relative to the C3 ketone) and a 

-keto ester. This dual functionality makes it prone to:
  • Thermal Degradation: Elimination of HBr to form

    
    -unsaturated ketones.
    
  • Regio-Isomerism: Competition between C4-bromination (desired) and C2-bromination (thermodynamic trap).

  • Keto-Enol Tautomerism: Complicating chromatographic peak shapes and integration.

This guide objectively compares HPLC-UV/MS , qNMR , and GC-MS to establish a self-validating purity assessment protocol. While HPLC is the workhorse for routine monitoring, qNMR is identified as the absolute reference method due to the compound's thermal instability and lack of stable commercial reference standards for impurities.

The Analytical Challenge: Impurity Landscape

To accurately assess purity, one must first understand the "Impurity Fate Map." The synthesis typically involves the bromination of methyl 3-oxopentanoate (methyl propionylacetate). The regioselectivity is governed by the subtle acidity differences between the C2 (active methylene) and C4 positions.

Impurity Origin Pathway

ImpurityPathway SM Methyl 3-oxopentanoate (Starting Material) Desired Methyl 4-bromo-3-oxopentanoate (Target: C4-Br) SM->Desired Br2, Controlled T Impurity_A Methyl 2-bromo-3-oxopentanoate (Regio-isomer: C2-Br) SM->Impurity_A Kinetic/Thermo Competition Impurity_B Dibromo Species (2,4-dibromo / 2,2-dibromo) Desired->Impurity_B Over-bromination Degradant Elimination Products (Enones / Polymerization) Desired->Degradant Heat/Base (-HBr) Impurity_A->Impurity_B Over-bromination

Figure 1: Reaction network showing the competition between the desired C4-bromination and the C2-bromination regio-isomer.

Comparative Analysis of Methods

The following table summarizes the performance of the three primary analytical techniques.

FeatureMethod A: HPLC-UV/MS Method B: qNMR (1H) Method C: GC-FID/MS
Role Routine QC & Process MonitoringGold Standard / Potency AssignmentNegative Control (Not Recommended)
Selectivity High (separates regio-isomers)Absolute (structural specificity)Low (thermal degradation risks)
Thermal Stress Low (Ambient/Cool)None (Ambient)High (Injector >150°C)
Standard Req. Requires Reference StandardsNo Reference Standard Needed (Internal Std only)Requires Reference Standards
LOD/LOQ Excellent (<0.05%)Moderate (~0.5%)Good, but artifacts interfere
Major Risk Enol peak splitting; acidic modifiers needed.Solvent suppression issues; relaxation delay.In-situ decomposition (HBr elimination).

Detailed Experimental Protocols

Method A: HPLC-UV (Reverse Phase)

Best for: Routine batch release, trace impurity profiling.

Rationale: Reverse phase chromatography with acidic buffering suppresses the ionization of the enol form, sharpening the peaks. A C18 column provides sufficient hydrophobic interaction to separate the 4-bromo (less polar) from the 2-bromo (more polar) regio-isomers.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat column; minimizes degradation).

  • Detection: UV @ 254 nm (carbonyl) and 210 nm (general).

  • Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile. Inject 5 µL immediately.

Critical Success Factor: The 4-bromo isomer typically elutes after the starting material but before the dibromo impurities. The 2-bromo isomer often elutes slightly earlier than the 4-bromo due to intramolecular H-bonding effects altering polarity.

Method B: qNMR (Quantitative 1H NMR)

Best for: Absolute purity assignment, standardizing the HPLC method.

Rationale: qNMR avoids thermal stress entirely. The methine proton (


) of the 4-bromo isomer provides a distinct diagnostic signal that does not overlap with the methylene signals of the starting material or the 2-bromo isomer.

Protocol:

  • Instrument: 400 MHz or higher (600 MHz preferred for baseline separation).

  • Solvent:

    
     (Neutralized with 
    
    
    
    or silver foil to remove trace acid). Note: Acidic
    
    
    can catalyze keto-enol tautomerism.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl Sulfone. (Must be non-volatile and non-reactive).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation).
    • Scans: 16–32.

    • Temperature: 298 K.

Data Analysis (Diagnostic Signals):

  • Target (4-bromo): Quartet at

    
     4.89 ppm  (1H, 
    
    
    
    Hz,
    
    
    ).
  • Target (Isolated

    
    ):  Singlet at 
    
    
    
    3.85 ppm
    (2H,
    
    
    ).
  • Impurity (Start Mat): Quartet at

    
     2.5–2.6 ppm (
    
    
    
    of ethyl group).
  • Impurity (2-bromo): Singlet at

    
     ~4.5–5.0 ppm (CH-Br), but lacks the coupling to a methyl doublet.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass.[1]
Method C: GC-MS (The "Cautionary Tale")

Why it fails: Injecting Methyl 4-bromo-3-oxopentanoate into a GC inlet at 200°C+ triggers the elimination of HBr, yielding Methyl 3-oxopent-4-enoate or cyclized furans. This results in a "ghost peak" that misrepresents the sample as having high levels of unsaturated impurities that are actually artifacts of the analysis.

If you MUST use GC:

  • Use a "Cold On-Column" injection.

  • Keep the inlet temperature below 150°C.

  • Use a non-polar column (DB-1 or HP-5) with a thin film to elute the compound quickly.

  • Warning: Even with these precautions, transesterification with the stationary phase is possible.

References

  • Synthesis & NMR Characterization

    • Process for the synthesis of a phosphoinositide 3-kinase inhibitor. US Patent 9,732,097 B2. (2017). .

    • Confirms 1H NMR shifts: 4.89 (q, 1H), 3.85 (s, 2H) for the 4-bromo isomer.
  • qNMR Methodology

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). .

  • Instability of

    
    -Keto Esters: 
    
    • Transesterific

      
      -keto esters during gas chromatography.Journal of Chromatography A.  .
      
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

spectroscopic evidence for byproduct formation in reactions of Methyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Spectroscopic Profiling of Methyl 4-bromo-3-oxopentanoate & Byproducts in Heterocycle Synthesis

Executive Summary & Strategic Context

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a critical


-bromo 

-keto ester intermediate, primarily utilized in the Hantzsch Thiazole Synthesis to generate thiazole-5-acetate derivatives—scaffolds frequently found in kinase inhibitors and antibiotics.

However, its utility is compromised by two dominant failure modes:

  • Regio-isomerism: Competitive bromination at the highly acidic C2 position (active methylene) versus the desired C4 position.

  • Solvolytic Instability: Rapid hydrolysis of the C4-Br bond to form the

    
    -hydroxy impurity, or dehydrohalogenation to the 
    
    
    
    -unsaturated enone.

This guide provides a comparative spectroscopic framework to differentiate the target reagent from its parasitic byproducts, enabling researchers to validate reagent quality before committing to expensive GMP synthesis steps.

Mechanistic Pathways & Failure Modes

To understand the spectroscopic signatures, we must map the formation pathways. The synthesis of Methyl 4-bromo-3-oxopentanoate typically involves bromination of Methyl 3-oxopentanoate.

  • Path A (Desired): Radical bromination at C4.

  • Path B (Parasitic): Electrophilic bromination at C2 (thermodynamically favored in polar solvents).

  • Path C (Degradation): Hydrolysis of the C4-Br bond by adventitious moisture.

ReactionPathways SM Methyl 3-oxopentanoate (Starting Material) Target TARGET: Methyl 4-bromo-3-oxopentanoate (C4-Br) SM->Target NBS, Radical Init. (Kinetic Control) Impurity_C2 IMPURITY: Methyl 2-bromo-3-oxopentanoate (C2-Br) SM->Impurity_C2 Br2, Acid/Base (Thermodynamic) Hydrolysis BYPRODUCT: Methyl 4-hydroxy-3-oxopentanoate (Hydrolysis) Target->Hydrolysis H2O / Moisture (Solvolysis) Thiazole DESIRED THIAZOLE (Post-Hantzsch) Target->Thiazole Thioamide (Hantzsch) Impurity_C2->Thiazole Forms Regioisomer

Figure 1: Competing bromination pathways and downstream degradation risks. Green path indicates the desired workflow.

Spectroscopic Comparison: Target vs. Byproducts

The following data compares the target molecule against its two most common contaminants: the C2-Regioisomer and the Hydrolysis Product .

Proton NMR ( H NMR) Differentiation

Solvent: CDCl


, 400 MHz
FeatureTarget (C4-Br) Impurity (C2-Br) Hydrolysis (C4-OH) Diagnostic Note
C4-H (Methine)

4.65 (q, 1H)

2.65 (q, 2H)*

4.25 (m, 1H)
The C4-H quartet shifts upfield significantly if Br is absent (C2-isomer) or slightly upfield if OH replaces Br.
C2-H (Methylene)

3.65 (s, 2H)

4.75 (s, 1H)

3.55 (s, 2H)
CRITICAL: Look for the integration of the singlet at ~3.6 ppm. If it integrates to 1H and shifts to ~4.75, you have the C2-bromo isomer.
C5-H (Methyl)

1.75 (d, 3H)

1.10 (t, 3H)

1.40 (d, 3H)
Coupling changes from doublet (Target) to triplet (C2-isomer) due to neighboring protons.

*Note: In the C2-isomer, the C4 position becomes a methylene group (


), shifting to ~2.65 ppm.
Mass Spectrometry (LC-MS) Signatures

Ionization: ESI+

SpeciesFormulaMolecular WeightIsotope Pattern (M : M+2)
Target (C4-Br)

209.041:1 Ratio (

) at m/z 209/211
Impurity (C2-Br)

209.041:1 Ratio (Indistinguishable from target by MS alone; requires LC separation)
Hydrolysis (OH)

146.14No Br pattern. Base peak M+H (147) or M+Na (169).

Comparative Analysis of Synthesis Methods

To minimize the byproducts described above, the choice of brominating agent is paramount.

MethodReagentConditionsDominant ProductRecommendation
Method A Elemental Bromine (

)

, 0°C
C2-Bromo (Impurity) AVOID. Favors thermodynamic enolization at C2.
Method B Pyridinium TribromideAcOH, RTMixture (C2/C4)Poor Selectivity. Difficult to purify.
Method C N-Bromosuccinimide (NBS) CCl

/AIBN, Reflux
C4-Bromo (Target) PREFERRED. Radical mechanism favors the secondary carbon (C4) over the active methylene (C2).

Detailed Experimental Protocol

This protocol utilizes Method C (Radical Bromination) to maximize C4 selectivity, followed by a self-validating analytical step.

Step 1: Synthesis of Methyl 4-bromo-3-oxopentanoate
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve Methyl 3-oxopentanoate (10.0 mmol) in anhydrous

    
     (or Trifluorotoluene as a greener alternative) (50 mL).
    
  • Initiation: Add N-Bromosuccinimide (NBS) (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Heat to reflux (76°C) for 2–4 hours. Monitor: The reaction is complete when the succinimide floats to the top as a white solid.

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter through a celite pad. Evaporate solvent in vacuo at <30°C. DO NOT perform aqueous wash (prevents hydrolysis).

Step 2: Analytical Validation (Go/No-Go Decision)

Before proceeding to Hantzsch synthesis, perform the following check:

  • Sample Prep: Dissolve 10 mg crude oil in

    
    .
    
  • Run

    
    H NMR. 
    
  • Calculate Selectivity Ratio (

    
    ): 
    
    
    
    
    • If

      
      : Proceed to Hantzsch reaction.
      
    • If

      
      : Purify via rapid silica chromatography (Hexane/EtOAc) or discard.
      

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check Region 4.5 - 5.0 ppm NMR->Decision Path_Target Major Quartet @ 4.65 ppm (C4-Br) Decision->Path_Target Target Found Path_Impurity Major Singlet @ 4.75 ppm (C2-Br) Decision->Path_Impurity Regioisomer Found Path_Hydrolysis Broad Signal/Loss of Br (Hydrolysis) Decision->Path_Hydrolysis Degradation Found Proceed Proceed Path_Target->Proceed Proceed to Hantzsch Synthesis Reprocess Reprocess Path_Impurity->Reprocess Discard/Optimize

Figure 2: Quality Control Decision Tree for Methyl 4-bromo-3-oxopentanoate intermediates.

References

  • Hantzsch, A. (1887).[1][2] "Ueber die Synthese von Thiazolverbindungen aus Thioamiden und Ketonalkoholen bzw. Halogenketonen." Berichte der deutschen chemischen Gesellschaft.

  • Khan, A. T., et al. (2006).[3] "A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS)." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9815681, Methyl 4-bromo-3-oxopentanoate." PubChem.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Hantzsch Thiazole Synthesis."

Sources

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